molecular formula C10H12N2S B011304 6-Propyl-1,3-benzothiazol-2-amine CAS No. 107726-13-6

6-Propyl-1,3-benzothiazol-2-amine

Cat. No.: B011304
CAS No.: 107726-13-6
M. Wt: 192.28 g/mol
InChI Key: LBOPQKGVJMWWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Propyl-1,3-benzothiazol-2-amine (CAS Registry Number: 107726-13-6) is a high-purity organic compound supplied for research and development purposes. With the molecular formula C 10 H 12 N 2 S and a molecular weight of 192.28 g/mol, this benzothiazole derivative serves as a valuable chemical building block in medicinal chemistry and drug discovery. Research Applications and Value: As part of the benzothiazole chemical class, this compound is of significant interest in pharmacological research. Benzothiazole derivatives are extensively investigated for their diverse biological activities, particularly in anticancer and anti-inflammatory research . The benzothiazole core structure is a privileged scaffold in experimental drug design, known for its ability to interact with multiple biological targets . Specific research on analogous compounds has demonstrated that 2-aminobenzothiazole derivatives can exhibit potent activity by inhibiting cancer cell proliferation , inducing apoptosis , and arresting the cell cycle . Furthermore, such compounds have shown potential in reducing the expression of key inflammatory cytokines like IL-6 and TNF-α , indicating a valuable dual-acting therapeutic profile . The propyl substituent on the benzothiazole ring system may influence the compound's lipophilicity and interaction with biological membranes, which can be a critical factor in optimizing its pharmacokinetic properties . Handling and Safety: This product is intended for research purposes in a controlled laboratory environment. Researchers should consult the Safety Data Sheet (SDS) before use and adhere to all appropriate safety protocols. Disclaimer: This product is for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-2-3-7-4-5-8-9(6-7)13-10(11)12-8/h4-6H,2-3H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOPQKGVJMWWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 6-propyl-1,3-benzothiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-propyl-1,3-benzothiazol-2-amine is a substituted aminobenzothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and a discussion of the potential biological significance of this compound, tailored for professionals in drug discovery and development.

Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated and provide essential information for its handling, formulation, and assessment of its drug-like properties.

PropertyValueUnit
Molecular Formula C₁₀H₁₂N₂S
Molecular Weight 192.28 g/mol
Melting Point (Predicted) 120-130°C
Boiling Point (Predicted) 350-370°C
pKa (Predicted, basic) 4.5 - 5.5
LogP (Predicted) 3.0 - 3.5
Water Solubility (Predicted) 50 - 100mg/L

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of 4-propylaniline in the presence of a thiocyanate salt and a halogen. This method is a well-established route for the preparation of 6-substituted-2-aminobenzothiazoles.

Materials:

  • 4-propylaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve 4-propylaniline (1 equivalent) in glacial acetic acid.

  • Add potassium thiocyanate (2-3 equivalents) to the solution and stir until it is completely dissolved.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the mixture with a suitable base (e.g., ammonium hydroxide or sodium hydroxide solution) until a precipitate is formed.

  • Filter the crude product, wash it thoroughly with cold water, and dry it under a vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification 4-propylaniline 4-propylaniline Mixing Mixing and Dissolving in Acetic Acid 4-propylaniline->Mixing KSCN KSCN KSCN->Mixing Br2_in_AcOH Br2 in Acetic Acid Addition Slow Addition of Bromine Solution Br2_in_AcOH->Addition Cooling Cooling to 0-5 °C Mixing->Cooling Cooling->Addition Stirring Stirring at Room Temperature (12-24h) Addition->Stirring Quenching Quenching with Ice Water Stirring->Quenching Neutralization Neutralization Quenching->Neutralization Filtration Filtration and Washing Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Potential Biological Significance and Signaling Pathways

Derivatives of 2-aminobenzothiazole have been reported to exhibit a variety of biological activities, notably as anticancer agents. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are often dysregulated in cancer. Based on the known activities of structurally related molecules, it is plausible that this compound could modulate similar pathways.

One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth BTZ_Derivative This compound (Proposed) BTZ_Derivative->PI3K inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This technical guide provides foundational information on this compound for researchers and drug development professionals. The predicted physicochemical properties offer a starting point for experimental design, while the detailed synthesis protocol provides a practical method for its preparation. The exploration of its potential biological activity, based on the known pharmacology of related benzothiazole derivatives, suggests that this compound may be a valuable candidate for further investigation, particularly in the context of anticancer drug discovery. Further experimental validation of its properties and biological activities is warranted to fully elucidate its therapeutic potential.

A Technical Guide to 6-Propyl-1,3-benzothiazol-2-amine and its Analogs: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Its versatile synthesis and the ability to readily functionalize both the amino group and the benzene ring have made it an attractive scaffold for drug discovery.[2][3] Derivatives of 2-aminobenzothiazole have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4][5] This guide focuses on the synthesis and potential properties of 6-propyl-1,3-benzothiazol-2-amine, a specific analog within this important class of compounds.

Chemical Structure and Properties

While a specific CAS number for this compound is not documented, its chemical structure can be confidently predicted from its IUPAC name.

Hypothesized Structure of this compound:

Chemical structure of this compound

Table 1: Predicted Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₂N₂S
Molecular Weight192.28 g/mol
XLogP32.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass192.072118 g/mol
Monoisotopic Mass192.072118 g/mol
Topological Polar Surface Area52.1 Ų
Heavy Atom Count13
Complexity211

Note: These properties are computationally predicted and have not been experimentally verified.

Synthesis of 6-Substituted-1,3-benzothiazol-2-amines

The synthesis of 6-substituted-1,3-benzothiazol-2-amines typically proceeds through the cyclization of a corresponding p-substituted phenylthiourea. A general and widely adopted method is the oxidative cyclization using bromine in a suitable solvent like glacial acetic acid.[6][7]

General Experimental Protocol: Synthesis of 6-Alkyl-1,3-benzothiazol-2-amine

This protocol is a generalized procedure based on established methods for the synthesis of 6-substituted-2-aminobenzothiazoles and should be optimized for the specific synthesis of the 6-propyl derivative.

Materials:

  • 4-Propylaniline

  • Ammonium thiocyanate or Potassium thiocyanate[6]

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution

  • Ammonia solution

  • Ethanol

Procedure:

  • Formation of the Phenylthiourea Intermediate: A solution of 4-propylaniline in glacial acetic acid is treated with ammonium thiocyanate. The mixture is stirred at room temperature to form the corresponding N-(4-propylphenyl)thiourea.

  • Oxidative Cyclization: The reaction mixture is cooled in an ice bath, and a solution of bromine in glacial acetic acid is added dropwise with continuous stirring. The reaction is typically exothermic and the temperature should be maintained below 10°C.

  • Neutralization and Precipitation: After the addition of bromine is complete, the reaction mixture is stirred for an additional period at room temperature. The mixture is then poured into cold water and neutralized with a concentrated ammonia solution to precipitate the crude product.

  • Purification: The precipitated solid is collected by filtration, washed with water, and then treated with a sodium bisulfite solution to remove any unreacted bromine. The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the pure this compound.

Characterization: The structure of the synthesized compound should be confirmed using modern analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction1 Thiourea Formation cluster_reaction2 Cyclization cluster_purification Purification 4-Propylaniline 4-Propylaniline Step1 Stir in Glacial Acetic Acid 4-Propylaniline->Step1 NH4SCN Ammonium Thiocyanate NH4SCN->Step1 Intermediate N-(4-propylphenyl)thiourea Step1->Intermediate Step2 Add Br2 in Glacial Acetic Acid Intermediate->Step2 CrudeProduct Crude Product Step2->CrudeProduct Step3 Neutralization & Precipitation CrudeProduct->Step3 Step4 Recrystallization Step3->Step4 FinalProduct 6-Propyl-1,3-benzothiazol- 2-amine Step4->FinalProduct

Caption: General synthesis workflow for this compound.

Biological Activities of 6-Substituted-2-Aminobenzothiazoles

While data for the 6-propyl derivative is unavailable, studies on other 6-substituted analogs have revealed a range of biological activities. The nature of the substituent at the 6-position can significantly influence the pharmacological profile of the compound.[9]

Table 2: Reported Biological Activities of 6-Substituted-2-Aminobenzothiazole Analogs

Substituent at Position 6Biological ActivityReference
-NO₂Precursor for anti-inflammatory agents[10]
-ClPrecursor for anthelmintic agents[11]
-FPrecursor for anthelmintic agents[11]
-OCH₃Precursor for various bioactive derivatives[12]
-BrPrecursor for various bioactive derivatives[10]
Alkyl groupsAntifungal activity[9]
BenzyloxyAntifungal activity[9]

Potential Signaling Pathways and Mechanisms of Action

Derivatives of 2-aminobenzothiazole have been shown to interact with various biological targets, including enzymes and signaling pathways implicated in disease.[1] A notable example is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][13]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Certain 2-aminobenzothiazole derivatives have been designed and synthesized as inhibitors of key kinases in this pathway, such as PI3Kγ.[3][13]

PI3K_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellResponse Cell Growth, Proliferation, Survival mTOR->CellResponse Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazole derivatives.

Conclusion and Future Directions

The 2-aminobenzothiazole scaffold remains a highly valuable platform for the development of novel therapeutic agents. While specific data for this compound is currently lacking, the established synthetic routes and the diverse biological activities of its analogs provide a strong foundation for future research. The synthesis and biological evaluation of the 6-propyl derivative are warranted to explore its potential pharmacological profile. Further investigation into the structure-activity relationships of 6-substituted-2-aminobenzothiazoles will continue to drive the discovery of new and effective drug candidates.

References

A Technical Guide to the Biological Activities of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide array of diseases. This technical guide provides an in-depth overview of the significant pharmacological properties of 2-aminobenzothiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. For each area, this document summarizes mechanisms of action, presents quantitative biological data in structured tables, details relevant experimental protocols, and visualizes key pathways and workflows to support researchers, scientists, and drug development professionals in this dynamic field.

Introduction

Benzothiazoles are bicyclic heterocyclic compounds resulting from the fusion of a benzene ring and a thiazole ring. The 2-aminobenzothiazole (2-ABT) moiety, in particular, is a highly versatile pharmacophore. The presence of the reactive C2-NH2 group and the bicyclic ring system allows for extensive chemical modification, leading to the synthesis of a large library of derivatives with diverse and potent biological effects. These compounds have garnered significant interest for their potential to modulate key biological pathways implicated in cancer, microbial infections, inflammation, and neurological disorders. This guide aims to consolidate the current knowledge on these activities, providing a technical resource for the scientific community.

Synthesis and Characterization

The synthesis of 2-aminobenzothiazole derivatives typically involves multi-step reactions starting from substituted anilines or the 2-aminobenzothiazole core itself. Common strategies include the oxidative cyclization of phenylthioureas or the functionalization of the C2-amino group. Subsequent modifications often involve reactions like acylation, condensation with aldehydes, and coupling with other heterocyclic moieties to generate diverse chemical entities.

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

G start_end start_end process process output output analysis analysis A Start: Substituted Aromatic Amine B Synthesize Phenylthiourea Intermediate A->B C Oxidative Cyclization (e.g., with Bromine) B->C D 2-Aminobenzothiazole Core C->D E Functionalization / Derivatization (e.g., Acylation, Condensation) D->E F Final Derivative Compound E->F G Structural Characterization (NMR, IR, MS) F->G H End: Purified Compound G->H

General synthetic workflow for 2-aminobenzothiazole derivatives.

Anticancer Activity

Derivatives of 2-aminobenzothiazole have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines.[2]

Mechanism of Action

The anticancer effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways crucial for tumor growth, proliferation, and survival. Notable mechanisms include:

  • Kinase Inhibition: Many derivatives act as inhibitors of protein kinases such as PI3K (Phosphoinositide 3-kinase), Akt, mTOR, EGFR (Epidermal Growth Factor Receptor), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[1][2] The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is frequently dysregulated in cancer.[3][4][5][6]

  • Cell Cycle Arrest: Certain compounds have been shown to induce cell cycle arrest, preventing cancer cells from progressing through division.[2]

  • Apoptosis Induction: They can trigger programmed cell death (apoptosis) in cancer cells.

  • DNA Damage: Some derivatives exhibit DNA damaging activity, leading to cancer cell death.

G receptor receptor pathway_node pathway_node inhibitor inhibitor outcome outcome GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival & Angiogenesis mTOR->Proliferation ABT 2-ABT Derivative ABT->RTK Inhibition ABT->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by 2-ABT derivatives.
Quantitative Data: In Vitro Cytotoxicity

The potency of anticancer 2-aminobenzothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.

CompoundCancer Cell LineIC₅₀ (µM)Reference
OMS5A549 (Lung)22.13[1][7][8]
OMS14MCF-7 (Breast)61.03[1][7][8]
Compound 13HCT116 (Colon)6.43[2]
Compound 13A549 (Lung)9.62[2]
Compound 13A375 (Melanoma)8.07[2]
Compound 19VEGFR-2 (Enzyme)0.5[2]
Compound 20HCT-116 (Colon)7.44[2]
Compound 20HepG2 (Liver)9.99[2]
Compound 20MCF-7 (Breast)8.27[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a standard colorimetric method to assess cell viability.[9] It measures the metabolic activity of mitochondrial reductase enzymes in living cells.[10]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using dose-response curve analysis.

G start_end start_end process process input input output output A Seed cells in 96-well plate B Incubate (24h) A->B C Add 2-ABT Derivatives (Serial Dilutions) B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) (Formazan formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC₅₀ Value H->I

Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

2-Aminobenzothiazole derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Action

The primary mechanism for antibacterial action is the inhibition of essential bacterial enzymes involved in DNA replication.[11]

  • DNA Gyrase and Topoisomerase IV Inhibition: Similar to quinolone antibiotics, these derivatives can interfere with bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[12][13] By stabilizing the enzyme-DNA complex, they prevent the re-ligation of cleaved DNA strands, leading to double-strand breaks and subsequent bacterial cell death.[14][15]

G cluster_0 Normal DNA Replication cluster_1 Inhibition by 2-ABT Derivative dna dna enzyme enzyme inhibitor inhibitor process process outcome outcome DNA_relaxed Relaxed Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA_relaxed->Gyrase DNA_supercoiled Supercoiled DNA Gyrase->DNA_supercoiled CleavageComplex Stabilized Enzyme-DNA Cleavage Complex Gyrase->CleavageComplex Replication Successful Replication DNA_supercoiled->Replication ABT 2-ABT Derivative ABT->Gyrase Binds & Inhibits DSB DNA Double-Strand Breaks CleavageComplex->DSB Death Cell Death DSB->Death

Inhibition of bacterial DNA gyrase by 2-ABT derivatives.
Quantitative Data: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Compound 1n/1oCandida albicans4 - 8[16]
Compound 1n/1oCandida parapsilosis4 - 8[16]
Compound 1n/1oCandida tropicalis4 - 8[16]
Compound 2dEnterococcus faecalis8[17]
Compound 2dStaphylococcus aureus8[17]
Compound 7hS. aureus (MRSA)8[18]
Compound 21/22M. tuberculosis10[19]
Experimental Protocol: Agar Well Diffusion Assay

This method is widely used for preliminary screening of antimicrobial activity.[20][21][22]

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria) and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland turbidity standard).

  • Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn.[23]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[20]

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.[20] Include a negative control (solvent) and a positive control (standard antibiotic).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone diameter indicates higher antimicrobial activity.

Anti-inflammatory Activity

Several 2-aminobenzothiazole derivatives have shown potent anti-inflammatory properties, comparable to commercially available non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The primary anti-inflammatory mechanism involves the inhibition of cyclooxygenase (COX) enzymes.[24]

  • COX-1 and COX-2 Inhibition: These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[25][26][27][28] By blocking COX-1 and/or COX-2, 2-aminobenzothiazole derivatives reduce the production of these pro-inflammatory molecules.

G membrane membrane substrate substrate enzyme enzyme inhibitor inhibitor product product outcome outcome Phospholipids Membrane Phospholipids AA Arachidonic Acid Phospholipids->AA via PLA₂ COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGH₂) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation ABT 2-ABT Derivative (NSAID-like) ABT->COX Inhibition

Inhibition of prostaglandin synthesis via the COX pathway.
Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute inflammation. The activity is measured as the percentage inhibition of edema compared to a control group.

CompoundDose (mg/kg)Time (h)Edema Inhibition (%)Reference
5j--62%[13]
Diclofenac---[13]
Indomethacin51-5Significant[29]
Specific derivatives have shown activity comparable to or better than standard drugs like Diclofenac.

(Note: Specific percentage inhibition values for individual 2-ABT derivatives are often presented graphically in publications. The table reflects the reported potency.)

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol assesses the ability of a compound to reduce acute inflammation in an animal model.[29][30][31][32]

  • Animal Acclimatization: Use Wistar or Sprague-Dawley rats, acclimatized to laboratory conditions. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the 2-aminobenzothiazole derivative orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin or Diclofenac.

  • Inflammation Induction: After a set time (e.g., 30-60 minutes post-drug administration), inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[29][31]

  • Paw Volume Measurement: Measure the volume of the injected paw immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[29]

  • Data Analysis: Calculate the edema volume at each time point by subtracting the baseline volume. Determine the percentage inhibition of edema for each treated group compared to the vehicle control group.

Anticonvulsant Activity

A number of 2-aminobenzothiazole derivatives have been identified as having significant anticonvulsant effects, making them potential candidates for the treatment of epilepsy.

Mechanism of Action

The exact mechanisms are varied, but some proposed targets include:

  • Carbonic Anhydrase Inhibition: Some derivatives are thought to exert their effect by inhibiting carbonic anhydrase, an enzyme involved in regulating pH and ion transport in the brain.

  • Modulation of Ion Channels: Interaction with voltage-gated ion channels or ligand-gated ion channels like nicotinic acetylcholine receptors may contribute to neuronal stabilization.

Quantitative Data: In Vivo Anticonvulsant Efficacy

Anticonvulsant activity is often evaluated in rodent models using the Maximal Electroshock (MES) test. Efficacy is reported as the ED₅₀, the dose required to protect 50% of the animals from the induced seizure. The Protective Index (PI) is the ratio of the neurotoxic dose (TD₅₀) to the effective dose (ED₅₀).

CompoundED₅₀ (µmol/kg)Protective Index (PI)Reference
Compound 5225.494.86[33]
Phenytoin (Standard)--[33]
Compound 17i (Analgesic)69 (at 2h)-[34]
Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.[35][36][37][38]

  • Animal Preparation: Use mice or rats, acclimatized to the laboratory.

  • Compound Administration: Administer the test compound (at various doses), vehicle control, or a standard anticonvulsant drug (e.g., Phenytoin) via i.p. or p.o. route.

  • Electrical Stimulation: At the time of peak drug effect (e.g., 30-60 minutes post-administration), deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 0.2 seconds) through corneal or ear-clip electrodes using an electroconvulsometer.[39]

  • Observation: Immediately observe the animal for the presence or absence of the tonic hind limb extension (THLE) phase of the seizure. The absence of THLE is considered protection.

  • Data Analysis: The anticonvulsant activity is determined as a quantal endpoint (protection vs. no protection). The number of animals protected in each group is recorded, and the ED₅₀ value is calculated using probit analysis.

Conclusion

The 2-aminobenzothiazole scaffold represents a highly fruitful starting point for the design and discovery of new therapeutic agents. Derivatives have consistently demonstrated potent and diverse biological activities, including significant anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The ability to modulate a wide range of biological targets, from protein kinases in cancer cells to essential enzymes in bacteria, underscores the chemical versatility and pharmacological relevance of this heterocyclic system. The data and protocols presented in this guide highlight the substantial progress made in the field and provide a technical foundation for future research. Continued exploration of structure-activity relationships, mechanism of action studies, and preclinical development will be crucial in translating the therapeutic potential of these promising compounds into clinical applications.

References

In-Depth Technical Guide: Solubility and Stability of 6-propyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 6-propyl-1,3-benzothiazol-2-amine, a member of the pharmacologically significant 2-aminobenzothiazole class of compounds. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar analogs and outlines detailed experimental protocols for determining its physicochemical properties. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with this and related compounds, offering insights into its handling, formulation, and potential therapeutic applications.

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects[1][2][3][4]. The substitution at the 6-position of the benzothiazole ring, in this case with a propyl group, is expected to significantly influence the molecule's lipophilicity and, consequently, its solubility and pharmacokinetic profile. Understanding the solubility and stability of this compound is therefore a critical first step in its development as a potential therapeutic agent.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Aqueous Solubility
2-AminobenzothiazoleC₇H₆N₂S150.20[5]1.9[5]Low
This compound C₁₀H₁₂N₂S 192.28 ~3.0-3.5 Very Low
6-methoxy-1,3-benzothiazol-2-amineC₈H₈N₂OS180.23~2.1Low
6-chloro-1,3-benzothiazol-2-amineC₇H₅ClN₂S184.65~2.5Very Low

Note: Predicted values are estimations based on computational models and data from analogous compounds.

Solubility Profile

The aqueous solubility of this compound is predicted to be low due to the presence of the lipophilic propyl group and the aromatic benzothiazole core. However, its solubility is expected to be pH-dependent due to the presence of the basic 2-amino group.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the thermodynamic (equilibrium) solubility of a compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • 1-Octanol

  • Dimethyl sulfoxide (DMSO)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a series of vials containing a known volume of each solvent (e.g., PBS pH 7.4, citrate buffer pH 3.0, 1-octanol, water).

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard curve.

  • The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Table 2: Anticipated Solubility of this compound in Various Solvents

SolventPredicted SolubilityRationale
WaterVery LowLipophilic nature of the molecule.
PBS (pH 7.4)LowLimited ionization of the amino group at physiological pH.
Acidic Buffer (pH < 5)ModerateProtonation of the 2-amino group increases aqueous solubility.
EthanolSolubleFavorable interactions with the polar solvent.
DMSOFreely SolubleAprotic, polar solvent capable of dissolving a wide range of compounds.
1-OctanolSolubleRepresents a lipophilic environment, good indicator of membrane permeability.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. Potential degradation pathways could involve oxidation of the sulfur atom, hydrolysis of the amine group under extreme pH conditions, or photodecomposition.

Experimental Protocol for Forced Degradation Studies (Stability-Indicating Assay)

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method[6][7][8].

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • UV lamp (e.g., 254 nm and 365 nm)

  • Oven

  • HPLC-UV or HPLC-MS system

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80 °C) for a defined period.

  • Photostability: Expose a solution and a solid sample of the compound to UV light (e.g., ICH Q1B conditions).

  • At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute for analysis.

  • Analyze the samples using a stability-indicating HPLC method (typically a gradient method) to separate the parent compound from any degradation products.

  • Characterize the degradation products using mass spectrometry (MS) if necessary.

Table 3: Potential Degradation Pathways and Conditions for this compound

Stress ConditionPotential Degradation Product(s)Analytical Method
Acidic/Basic HydrolysisPotential cleavage of the amino group (unlikely under mild conditions)HPLC-UV, HPLC-MS
Oxidation (H₂O₂)Sulfoxide or sulfone derivativesHPLC-UV, HPLC-MS
ThermalGeneral decompositionHPLC-UV, DSC/TGA
PhotochemicalRing opening or other rearrangementsHPLC-UV, HPLC-MS

Biological Activity and Potential Signaling Pathways

Derivatives of 2-aminobenzothiazole have been reported to exhibit anticancer activity through the inhibition of various protein kinases[2]. Given this precedent, a plausible mechanism of action for this compound could involve the modulation of a kinase-driven signaling pathway critical for cancer cell proliferation and survival.

Below is a hypothetical signaling pathway that could be targeted by this compound, based on the known activities of similar compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K Inhibition

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway inhibited by this compound.

Experimental Workflows

The following diagrams illustrate the logical flow of experiments for determining the solubility and stability of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis Start Start: Excess Compound Solvent Add Solvent (e.g., PBS, Buffer, Octanol) Start->Solvent Shake Shake (24-48h) Solvent->Shake Centrifuge Centrifuge Shake->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute Sample Supernatant->Dilute HPLC HPLC Analysis Dilute->HPLC Result Determine Solubility HPLC->Result

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_stress Forced Degradation cluster_analysis Analysis Start Start: Compound Acid Acidic (HCl, Heat) Start->Acid Base Basic (NaOH, Heat) Start->Base Oxidation Oxidative (H₂O₂) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photochemical (UV Light) Start->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC_MS HPLC-MS Analysis Sampling->HPLC_MS Identify Identify Degradants HPLC_MS->Identify Quantify Quantify Parent Compound HPLC_MS->Quantify Conclusion Assess Stability Profile Identify->Conclusion Quantify->Conclusion

Caption: Workflow for Forced Degradation (Stability) Studies.

Conclusion

While direct experimental data for this compound is currently scarce, this technical guide provides a robust framework for its characterization. Based on the properties of analogous compounds, it is predicted to be a lipophilic molecule with low aqueous solubility that can be improved in acidic conditions. Its stability profile is likely to be influenced by oxidative and photolytic stress. The detailed experimental protocols and logical workflows presented herein offer a clear path for researchers to determine the precise solubility and stability characteristics of this compound, which are essential for its advancement in the drug discovery and development pipeline. The potential for this class of compounds to interact with kinase signaling pathways warrants further investigation into its mechanism of action.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-propyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 6-propyl-1,3-benzothiazol-2-amine, a substituted aminobenzothiazole derivative of interest in medicinal chemistry and drug development. The synthesis is based on the classical and widely adopted method of cyclization of a 4-substituted aniline with potassium thiocyanate in the presence of bromine. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of 6-substituted 2-aminobenzothiazoles is commonly achieved through the electrophilic cyclization of 4-substituted anilines. This protocol details the synthesis of the 6-propyl derivative, starting from 4-propylaniline.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

G cluster_0 Reactants cluster_1 Product A 4-Propylaniline E This compound A->E + KSCN, Br2, CH3COOH B Potassium Thiocyanate B->E C Bromine C->E D Acetic Acid D->E

Figure 1: Overall reaction scheme for the synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 6-substituted 2-aminobenzothiazoles.

3.1. Materials and Reagents

  • 4-Propylaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid (CH₃COOH)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beakers, etc.)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Ice bath

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel and flask)

  • Rotary evaporator

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-propylaniline (1.0 equivalent) in glacial acetic acid.

  • Addition of Thiocyanate: To this solution, add potassium thiocyanate (4.0 equivalents) and stir the mixture at room temperature.

  • Bromination: Cool the reaction mixture in an ice bath to below 10 °C. Prepare a solution of bromine (1.0 equivalent) in glacial acetic acid and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition of bromine is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9. This should be done in a fume hood as the reaction can be exothermic and may release fumes.

  • Isolation of Crude Product: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and air-dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product, this compound.

Data Presentation

ParameterValue
Yield To be determined experimentally
Melting Point To be determined experimentally
Appearance Expected to be a crystalline solid
¹H NMR (DMSO-d₆) Expected chemical shifts (δ, ppm) for propyl and aromatic protons.
¹³C NMR (DMSO-d₆) Expected chemical shifts (δ, ppm) for propyl and benzothiazole carbons.
Mass Spec (m/z) [M+H]⁺ expected at approximately 193.08

Mandatory Visualizations

5.1. Synthesis Workflow

The following diagram illustrates the step-by-step workflow of the synthesis protocol.

G cluster_workflow Synthesis Workflow start Start dissolve Dissolve 4-propylaniline in glacial acetic acid start->dissolve add_kscn Add Potassium Thiocyanate dissolve->add_kscn cool Cool to <10°C add_kscn->cool add_br2 Add Bromine solution dropwise cool->add_br2 react Stir at room temperature (12-24h) add_br2->react workup Pour into ice/water and neutralize with NH4OH react->workup filter Filter and wash the precipitate workup->filter purify Recrystallize from Ethanol filter->purify end Obtain pure 6-propyl-1,3- benzothiazol-2-amine purify->end

Figure 2: Step-by-step experimental workflow.

5.2. Logical Relationship of Components

This diagram shows the relationship between the starting materials, reagents, and the final product.

G cluster_components Reaction Components cluster_starting_materials Starting Material cluster_reagents Reagents cluster_product Final Product aniline 4-Propylaniline product This compound aniline->product Reacts with kscn Potassium Thiocyanate kscn->product Reacts with br2 Bromine br2->product Mediated by acid Acetic Acid acid->product Solvent base Ammonium Hydroxide base->product Work-up

Figure 3: Logical relationship of reaction components.

Safety Precautions

  • Bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • 4-Propylaniline is toxic and should be handled with care.

  • The neutralization with ammonium hydroxide is exothermic and should be performed slowly with cooling.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Disclaimer: This protocol is intended for informational purposes for qualified professionals and should be carried out in a properly equipped laboratory setting.

Application Notes and Protocols for the Purification of 6-propyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-propyl-1,3-benzothiazol-2-amine is a substituted aminobenzothiazole, a scaffold of significant interest in medicinal chemistry due to its presence in compounds with a wide range of biological activities, including anticancer and antifungal properties.[1][2] The purity of such compounds is critical for accurate biological evaluation and drug development. This document provides detailed application notes and protocols for the purification of this compound, based on established methods for analogous 2-aminobenzothiazole derivatives. The primary purification techniques covered are recrystallization and column chromatography.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively available in the literature, the following tables summarize typical conditions and expected outcomes based on the purification of similar 2-aminobenzothiazole derivatives.

Table 1: Recrystallization Solvents and Conditions for 2-Aminobenzothiazole Analogs

Recrystallization Solvent/SystemCompound ClassTypical ObservationsReference
Ethanol2-Amino-4-chlorobenzothiazoleYielded white crystals.[3]
Methanol1-(benzo[d]thiazol-2-yl)-3-butylthioureaYielded colorless crystals.[3]
Acetone1-(benzo[d]thiazol-5-yl)-3-butylthioureaYielded white solids.[3]
Acetone/Ether (antisolvent)N-(1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamideResulted in white crystals.[1]
Ethyl Acetate/Petroleum Ether4-aminophenylmethanolProduced yellowish crystals.[2]

Table 2: Column Chromatography Conditions for 2-Aminobenzothiazole Analogs

Stationary PhaseMobile Phase (Eluent)Compound ClassPurity AchievedReference
Silica GelHexanes:Ethyl Acetate (95:5 to 0:1 gradient)1-(benzo[d]thiazol-2-yl)-3-butylthiourea-[3]
Silica GelDichloromethane:Methanol (1:0 to 9:1 gradient)1-(benzo[d]thiazol-5-yl)-3-butylthiourea99%[3]
Silica GelChloroform(1'-chloroacetyl)-2-aminobenzothiazole-[4]
Silica GelEthyl acetate-n-hexane (2:3)2-Amino-4-bromobenzothiazole>85%[5]

Experimental Protocols

The following are detailed methodologies for the key purification techniques. These protocols are generalized from procedures used for various substituted 2-aminobenzothiazoles and are expected to be effective for this compound.

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound by removing impurities based on differences in solubility.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or acetone)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Cold bath (ice-water)

Procedure:

  • Solvent Selection: Begin by selecting an appropriate solvent. Ethanol is a common choice for recrystallizing 2-aminobenzothiazole derivatives.[3][4] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size. For smaller, purer crystals, cooling can be accelerated. For larger crystals, insulate the flask to slow the cooling process.

  • Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Cooling: Once the solution has reached room temperature and crystal formation has begun, place the flask in a cold bath (ice-water) for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Purification by Column Chromatography

Objective: To purify crude this compound by separating it from impurities based on differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Beakers and flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Rotary evaporator

Procedure:

  • Eluent Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A good solvent system will result in a retention factor (Rf) of approximately 0.2-0.4 for the target compound. A common starting point for 2-aminobenzothiazoles is a mixture of hexanes and ethyl acetate.[3][5]

  • Column Packing: Prepare the chromatography column by packing it with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent that will be miscible with the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks. The elution can be performed isocratically (constant solvent composition) or with a gradient (increasing solvent polarity).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Diagram 1: General Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimal Hot Solvent crude_product->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cool_solution Cool Solution Slowly hot_filtration->cool_solution crystallization Crystallization cool_solution->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Diagram 2: General Workflow for Column Chromatography

Column_Chromatography_Workflow start Crude Product tlc TLC for Eluent Selection start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Chosen Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

References

Application Notes and Protocols for In Vitro Assay Development of 6-propyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-propyl-1,3-benzothiazol-2-amine is a member of the benzothiazole class of heterocyclic compounds, which are known for a wide range of pharmacological activities. Structurally related compounds have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. For instance, Riluzole, a benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS) and is known to inhibit glutamate release and modulate voltage-dependent sodium channels.[1][2][3] This document provides a comprehensive guide for the development of in vitro assays to characterize the biological activity of this compound, drawing parallels from established methodologies for similar compounds.

Potential Signaling Pathways and Molecular Targets

Based on the known activities of structurally similar benzothiazole derivatives, this compound may interact with several key signaling pathways. The following diagram illustrates a hypothetical signaling network that could be modulated by this compound, providing a basis for assay development.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_Protein G-Protein GPCR->G_Protein IonChannel Ion Channel (e.g., Na+ Channel) Glutamate_Release Glutamate Release IonChannel->Glutamate_Release RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K PLC PLC G_Protein->PLC PKC PKC PLC->PKC NFkB NF-κB PKC->NFkB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Akt Akt PI3K->Akt Akt->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) NFkB->Gene_Expression Transcription_Factor->Gene_Expression Compound This compound Compound->GPCR Agonist/ Antagonist Compound->IonChannel Blocker Compound->RTK Inhibitor

Caption: Potential signaling pathways modulated by this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[1]

Experimental Workflow:

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
0.11.2096
11.0584
100.6350.4
500.2520
1000.108
Kinase Inhibition Assay

This protocol is to determine if this compound can inhibit the activity of specific kinases, which are common targets for benzothiazole compounds.[4] A generic kinase assay using a fluorescent substrate is described below.

Protocol:

  • Reagents: Kinase of interest (e.g., RSK2, AKT), fluorescently labeled peptide substrate, ATP, and assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the kinase, and this compound at various concentrations.

  • Initiation: Start the reaction by adding ATP and the fluorescent peptide substrate.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Measure the fluorescence intensity using a microplate reader. The signal will be proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Data Presentation:

Compound Conc. (µM)Fluorescence Intensity% Inhibition
010,0000
0.19,5005
17,50025
104,00060
501,50085
10050095
Reactive Oxygen Species (ROS) Assay

This assay determines if the compound induces or reduces oxidative stress in cells, a known effect of some benzothiazole derivatives like riluzole.[1][5]

Protocol:

  • Cell Treatment: Treat cells (e.g., SH-SY5Y neuroblastoma cells) with this compound for a specified time.

  • Staining: Add a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the cells and incubate.

  • Measurement: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Data Presentation:

TreatmentMean Fluorescence IntensityFold Change vs. Control
Untreated Control5001.0
Vehicle (DMSO)5101.02
Compound (10 µM)12002.4
Positive Control (H2O2)25005.0
Western Blot Analysis for Signaling Pathway Modulation

This protocol investigates the effect of the compound on specific proteins within a signaling cascade, such as the AKT or ERK pathways.[6]

Experimental Workflow:

G A Cell Treatment with Compound B Cell Lysis A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-p-ERK) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: Workflow for Western blot analysis.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound. After treatment, lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., total-ERK, phospho-ERK, total-Akt, phospho-Akt).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation or expression.

Data Presentation:

Treatmentp-ERK/Total ERK Ratiop-Akt/Total Akt Ratio
Control1.01.0
Compound (1 µM)0.80.9
Compound (10 µM)0.40.5
Compound (50 µM)0.10.2

Conclusion

The provided application notes and protocols offer a starting point for the in vitro characterization of this compound. Based on the activities of related benzothiazole compounds, it is recommended to initially screen for anticancer, kinase inhibitory, and neuroprotective effects. The results from these assays will guide further investigation into the specific mechanism of action of this compound. It is crucial to optimize assay conditions, such as incubation times and compound concentrations, for each specific cell line and target.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 6-propyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-propyl-1,3-benzothiazol-2-amine is a small molecule belonging to the aminobenzothiazole class of compounds. Derivatives of this class have demonstrated a range of biological activities, including potential as anticancer agents.[1][2] Understanding the cytotoxic potential of novel compounds like this compound is a critical step in the drug discovery and development process.[3] Cell-based assays are fundamental tools for assessing cytotoxicity, providing insights into a compound's mechanism of action and its therapeutic window.

This document provides detailed protocols for a panel of commonly used cell-based assays to evaluate the cytotoxicity of this compound. These assays measure different cellular parameters to build a comprehensive cytotoxicity profile, including metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay). While direct cytotoxic effects of this compound are still under investigation, studies on structurally similar compounds, such as 2-aminobenzothiazole, have shown dose-dependent cytotoxicity and induction of apoptosis in cancer cell lines.

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HEp-2, MCF-7, A549) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Stock and Working Solutions compound_treatment Treat Cells with Serial Dilutions of Compound compound_prep->compound_treatment cell_seeding->compound_treatment mtt_assay MTT Assay (Metabolic Activity) compound_treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) compound_treatment->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) compound_treatment->caspase_assay data_acquisition Measure Absorbance/ Luminescence mtt_assay->data_acquisition ldh_assay->data_acquisition caspase_assay->data_acquisition ic50_determination Calculate IC50 Values data_acquisition->ic50_determination pathway_analysis Mechanism of Action (Apoptosis Pathway) ic50_determination->pathway_analysis

Caption: Experimental workflow for cytotoxicity testing.

I. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4][5] The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay

Materials:

  • Human epidermoid carcinoma (HEp-2) cells (or other suitable cell line, e.g., MCF-7, A549)[1][2]

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HEp-2 cells into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in fresh culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[6]

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[4]

Data Presentation: MTT Assay
Concentration (µM)Absorbance (570 nm) - 24h% Viability - 24hAbsorbance (570 nm) - 48h% Viability - 48h
Vehicle Control1.25 ± 0.081001.35 ± 0.09100
0.11.22 ± 0.0797.61.30 ± 0.0896.3
11.15 ± 0.0692.01.18 ± 0.0787.4
100.85 ± 0.0568.00.75 ± 0.0655.6
500.50 ± 0.0440.00.40 ± 0.0429.6
1000.30 ± 0.0324.00.25 ± 0.0318.5

% Viability = (Absorbance_sample / Absorbance_vehicle_control) x 100

II. LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.

Protocol: LDH Assay

Materials:

  • Treated cells in a 96-well plate (from the same experimental setup as the MTT assay)

  • LDH Cytotoxicity Assay Kit (containing LDH reaction solution)

  • Lysis solution (e.g., 10% Triton X-100) for maximum LDH release control

  • 96-well flat-bottom plate for the assay

  • Microplate reader

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release: Use wells with untreated cells.

    • Maximum LDH Release: Add 10 µL of 10X Lysis Solution to wells with untreated cells 45 minutes before the assay.[9]

    • No-Cell Control: Use wells with medium only.

  • Supernatant Collection: After the desired incubation time with this compound, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture to each well.[9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Stop Reaction (if required by kit): Add 50 µL of Stop Solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8][10]

Data Presentation: LDH Assay
Concentration (µM)Absorbance (490 nm) - 48h% Cytotoxicity - 48h
Spontaneous Release0.20 ± 0.020
Maximum Release1.50 ± 0.10100
0.10.22 ± 0.021.5
10.30 ± 0.037.7
100.65 ± 0.0534.6
501.05 ± 0.0865.4
1001.30 ± 0.0984.6

% Cytotoxicity = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_maximum - Absorbance_spontaneous)] x 100

III. Caspase-3/7 Activity Assay for Apoptosis

Caspases are a family of proteases that play a crucial role in apoptosis.[11] Caspase-3 and -7 are key executioner caspases. This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7, leading to the generation of a luminescent signal.

Protocol: Caspase-3/7 Assay

Materials:

  • Treated cells in a 96-well white-walled plate

  • Caspase-Glo® 3/7 Assay Reagent

  • Luminometer or microplate reader with luminescence detection

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in the MTT assay protocol, but use a white-walled 96-well plate suitable for luminescence measurements.

  • Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for about 30 minutes.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 2 hours.[12]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Presentation: Caspase-3/7 Assay
Concentration (µM)Luminescence (RLU) - 24hFold Increase in Caspase-3/7 Activity - 24h
Vehicle Control5000 ± 3501.0
0.15200 ± 3801.04
18000 ± 5601.6
1025000 ± 18005.0
5060000 ± 420012.0
10075000 ± 550015.0

Fold Increase = (Luminescence_sample / Luminescence_vehicle_control)

Proposed Signaling Pathway for Cytotoxicity

Based on the pro-apoptotic effects observed for similar aminobenzothiazole compounds, it is hypothesized that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress and converges on the activation of executioner caspases.

G cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase compound This compound bcl2 Bcl-2 Family (Bax/Bak activation, Bcl-2/Bcl-xL inhibition) compound->bcl2 Induces Stress cytochrome_c Cytochrome c Release bcl2->cytochrome_c Promotes apaf1 Apaf-1 cytochrome_c->apaf1 Binds to caspase9 Pro-caspase-9 apaf1->caspase9 Recruits apoptosome Apoptosome Assembly caspase9->apoptosome Forms caspase37 Caspase-3/7 (Executioner Caspases) apoptosome->caspase37 Activates substrates Cleavage of Cellular Substrates caspase37->substrates apoptosis Apoptosis substrates->apoptosis

References

Application Notes and Protocols for 6-Propyl-1,3-benzothiazol-2-amine in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available research specifically detailing the anticancer properties of 6-propyl-1,3-benzothiazol-2-amine. The following application notes and protocols are based on studies of structurally related 2-aminobenzothiazole derivatives, which are a well-documented class of compounds with significant potential in anticancer research. The provided data and methodologies should be considered representative for this class of molecules and can serve as a guide for the investigation of this compound.

I. Application Notes

Introduction to 2-Aminobenzothiazoles in Oncology

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad range of pharmacological activities, including potent anticancer effects.[1][2] Derivatives of this scaffold have been shown to exhibit cytotoxicity against a variety of human cancer cell lines, including those of the breast, colon, lung, and leukemia.[3][4] The anticancer mechanism of these compounds is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the PI3K/AKT/mTOR and VEGFR-2 signaling cascades.[1][5][6][7]

A Representative Compound: 2-Amino-6-ethoxybenzothiazole

Due to the lack of specific data for this compound, we will use 2-amino-6-ethoxybenzothiazole as a representative compound from the 6-substituted-2-aminobenzothiazole class. The presence of an alkoxy group at the 6-position has been noted as being favorable for the antiproliferative activity of these compounds.[2]

Anticancer Activity and Mechanism of Action

Derivatives of 2-aminobenzothiazole have demonstrated efficacy in inhibiting various cancer-related proteins. For instance, certain derivatives have shown potent inhibitory activity against tyrosine kinases like EGFR and VEGFR-2, as well as serine/threonine kinases such as those in the PI3K/AKT pathway.[1][2] Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis in cancer cells.

Key Potential Mechanisms:

  • Inhibition of PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers.[1][6] 2-aminobenzothiazole derivatives have been shown to suppress this pathway, leading to cancer cell death.[6]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can starve tumors of necessary nutrients and oxygen.[3][8]

  • Induction of Apoptosis: By interfering with critical signaling pathways, these compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is often characterized by the activation of caspases and DNA fragmentation.[6][9]

Data Presentation

The following table summarizes the in vitro anticancer activity of a representative 2-aminobenzothiazole derivative against a human cancer cell line.

CompoundCancer Cell LineIC50 (µM)Reference
Representative 2-Amino-6-substituted-benzothiazoleMCF-7 (Breast Cancer)Varies (low µM range)[10]

Note: Specific IC50 values for 2-amino-6-ethoxybenzothiazole would require access to the primary research article. The provided reference indicates that 2,6-disubstituted benzothiazoles show low micromolar antiproliferative activities against the MCF-7 breast cancer cell line.[10]

II. Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: VEGFR-2 Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of the test compound on VEGFR-2 kinase activity.[3][11][12]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stopping the Reaction and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Signal Measurement: Measure the luminescence using a luminometer. The signal intensity is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Western Blot Analysis for PI3K/AKT Pathway Inhibition

This protocol is used to investigate the effect of the test compound on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.

Materials:

  • Cancer cells

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time. Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

III. Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanistic Elucidation cluster_invivo In Vivo Evaluation (Future Work) start This compound (Test Compound) cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 values in cancer cell lines start->cytotoxicity mechanistic Mechanism of Action Studies cytotoxicity->mechanistic Active Compound kinase_assay Kinase Inhibition Assay (e.g., VEGFR-2, PI3K) mechanistic->kinase_assay western_blot Western Blot Analysis (e.g., PI3K/AKT pathway) mechanistic->western_blot apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) mechanistic->apoptosis_assay xenograft Tumor Xenograft Model mechanistic->xenograft Promising Candidate

Caption: Experimental workflow for anticancer evaluation.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K

Caption: Simplified PI3K/AKT signaling pathway inhibition.

References

Application Notes and Protocols: Antimicrobial Screening of 6-Propyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives are a well-established class of heterocyclic compounds recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-aminobenzothiazole scaffold, in particular, has been the subject of extensive research in the pursuit of novel antimicrobial agents. This document provides detailed application notes and protocols for the antimicrobial screening of a specific derivative, 6-propyl-1,3-benzothiazol-2-amine.

While specific antimicrobial data for this compound is not extensively available in the public domain, the protocols outlined herein are based on established methodologies for screening novel chemical entities and are supplemented with illustrative data from closely related 2-aminobenzothiazole analogs. These notes are intended to serve as a comprehensive guide for researchers initiating antimicrobial evaluation of this compound.

Data Presentation: Illustrative Antimicrobial Activity

The following tables summarize representative Minimum Inhibitory Concentration (MIC) data for various 2-aminobenzothiazole derivatives against common bacterial and fungal strains. This data is provided for illustrative purposes to guide the expected outcomes and data presentation for the screening of this compound.

Table 1: Illustrative Antibacterial Activity of 2-Aminobenzothiazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
This compound Data to be determinedData to be determinedData to be determinedData to be determined
2-Aminobenzothiazole-Thiazolidinone Analog A50100100>100[1]
2-Aminobenzothiazole-Thiazolidinone Analog B1005050100[1]
6-Chloro-2-aminobenzothiazole Derivative12.5255050[2]
6-Nitro-2-aminobenzothiazole Derivative6.2512.52525[2]
Ciprofloxacin (Control)1.00.50.250.5[2]

Table 2: Illustrative Antifungal Activity of 2-Aminobenzothiazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerCandida parapsilosisCandida tropicalisReference
This compound Data to be determinedData to be determinedData to be determinedData to be determined
6-(benzyloxy)-1,3-benzothiazol-2-amine8>6488[3]
6-(4-chlorobenzyloxy)-1,3-benzothiazol-2-amine4>6484[3]
Fluconazole (Control)23224[3]

Experimental Protocols

Detailed methodologies for key antimicrobial screening experiments are provided below. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Sterile 96-well microtiter plates.

  • Test compound (this compound) stock solution (e.g., in DMSO).

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Negative control (broth and DMSO).

  • Incubator.

  • Microplate reader (optional).

Procedure:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a concentration gradient of the test compound.

    • Prepare a row for the positive control antibiotic in the same manner.

    • Designate wells for a growth control (broth and inoculum only) and a sterility control (broth only).

  • Inoculation:

    • Dilute the standardized 0.5 McFarland inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 10 µL of the diluted inoculum to each well (except the sterility control).

  • Incubation:

    • Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader.

Protocol 2: Agar Well Diffusion Method

This method is a qualitative or semi-quantitative test to determine the antimicrobial activity of a compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.

  • Sterile cotton swabs.

  • Sterile cork borer or pipette tip.

  • Test compound (this compound) solution at a known concentration.

  • Positive control antibiotic solution.

  • Solvent control (e.g., DMSO).

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Preparation of Wells:

    • Allow the plates to dry for a few minutes.

    • Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.

  • Application of Test Compound:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.

    • Add the positive control and solvent control to separate wells.

  • Incubation:

    • Allow the plates to stand for about 1-2 hours at room temperature to allow for diffusion of the compounds.

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 25-30°C for 24-72 hours for fungi.

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Mandatory Visualizations

Proposed Mechanism of Action: Dihydroorotase Inhibition

Some studies suggest that benzothiazole derivatives may exert their antimicrobial effects by inhibiting essential microbial enzymes. One such proposed target is dihydroorotase, an enzyme involved in the de novo pyrimidine biosynthetic pathway, which is crucial for DNA and RNA synthesis.[4]

antimicrobial_mechanism cluster_pathway Pyrimidine Biosynthesis Pathway cluster_inhibition Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Compound This compound Inhibition Inhibition Compound->Inhibition Dihydroorotase Dihydroorotase Inhibition->Dihydroorotase Blocks Enzyme Activity

Caption: Proposed inhibition of Dihydroorotase by this compound.

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates the general workflow for the antimicrobial screening of a novel compound.

experimental_workflow cluster_prep Preparation cluster_primary_screen Primary Screening cluster_quantitative_assay Quantitative Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of this compound Agar_Well Agar Well Diffusion Assay Compound_Prep->Agar_Well Broth_Microdilution Broth Microdilution Assay Compound_Prep->Broth_Microdilution Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Agar_Well Inoculum_Prep->Broth_Microdilution Media_Prep Prepare Growth Media (MHB/MHA or RPMI) Media_Prep->Agar_Well Media_Prep->Broth_Microdilution Measure_Zones Measure Zones of Inhibition (mm) Agar_Well->Measure_Zones Data_Analysis Analyze and Compare Data with Control Antibiotics Measure_Zones->Data_Analysis Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Broth_Microdilution->Determine_MIC Determine_MIC->Data_Analysis

Caption: General workflow for antimicrobial screening of a test compound.

References

"analytical methods for quantification of 6-propyl-1,3-benzothiazol-2-amine"

Author: BenchChem Technical Support Team. Date: November 2025

An increasing interest in the biological activities of benzothiazole derivatives necessitates the development of robust analytical methods for their quantification.[1][2] 6-propyl-1,3-benzothiazol-2-amine is a member of this class and its accurate quantification is crucial for pharmacokinetic, toxicological, and quality control studies. This document provides a detailed application note and protocol for the quantification of this compound in a research setting, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high sensitivity and selectivity.[3][4]

Application Notes

The quantification of this compound can be effectively achieved using a combination of solid-phase extraction (SPE) for sample clean-up and concentration, followed by analysis with LC-MS/MS.[3][5] This approach is suitable for determining the analyte in various matrices, such as pharmaceutical formulations or biological samples, after appropriate validation.

Method Selection:

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the recommended technique due to its superior sensitivity and specificity compared to other methods like UV-Vis spectrophotometry or gas chromatography.[4][6] The method described herein is based on established protocols for similar benzothiazole derivatives and is expected to provide reliable and reproducible results.[3][5]

Quantitative Data Summary:

The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method for the quantification of this compound. These values are extrapolated from methods developed for analogous compounds.[3][4]

ParameterExpected Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)1.7 - 58 pg injected
Limit of Quantification (LOQ)18 - 140 pg/g
Accuracy (% Recovery)80 - 100%
Precision (RSD%)< 12%

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction and concentration of this compound from an aqueous matrix.

  • Materials:

    • MAX solid-phase extraction (SPE) cartridges

    • Methanol (HPLC grade)

    • Acetone (HPLC grade)

    • Ammonium hydroxide

    • Water (deionized)

    • Sample containing this compound

  • Procedure:

    • Cartridge Conditioning: Condition the MAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Load the aqueous sample (e.g., 10 mL) onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

    • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic interferences.

    • Elution: Elute the analyte from the cartridge with 5 mL of a methanol-acetone mixture (7:3, v/v) containing 2% ammonium hydroxide.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 95% A, decrease to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): [M+H]⁺ of this compound

      • Product Ions (Q3): Specific fragment ions (to be determined by direct infusion of a standard solution)

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

3. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards of this compound in the mobile phase. Construct a calibration curve by plotting the peak area of the analyte against its concentration.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

SPE_Workflow start Start conditioning 1. Cartridge Conditioning (Methanol, Water) start->conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing (5% Methanol in Water) loading->washing elution 4. Elution (Methanol/Acetone with NH4OH) washing->elution evaporation 5. Evaporation to Dryness elution->evaporation reconstitution 6. Reconstitution (Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction Workflow for Sample Preparation.

LCMSMS_Workflow cluster_hplc HPLC System cluster_msms Tandem Mass Spectrometer autosampler Autosampler (Sample Injection) pump HPLC Pump (Mobile Phase Delivery) autosampler->pump column C18 Column (Analyte Separation) pump->column esi ESI Source (Ionization) column->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Collision Cell (Fragmentation) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data_system Data System (Quantification) detector->data_system

Caption: LC-MS/MS Analytical Workflow.

References

Application Notes and Protocols for 6-propyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific safety data sheet (SDS) for 6-propyl-1,3-benzothiazol-2-amine (CAS No. 107726-13-6) was publicly available at the time of this writing. The following application notes and protocols have been compiled based on the safety data for the closely related parent compound, 2-aminobenzothiazole. It is imperative to treat this compound with at least the same level of caution and to perform a thorough risk assessment before handling.

Overview and Physicochemical Properties

This compound is a derivative of the 2-aminobenzothiazole scaffold, a class of compounds with known biological activity, making them of interest in pharmaceutical research and drug development. Due to the lack of specific data for the 6-propyl derivative, the properties of the parent compound, 2-aminobenzothiazole, are provided below for reference. The addition of a propyl group will affect properties such as molecular weight, melting point, and solubility.

Table 1: Physicochemical Data of 2-aminobenzothiazole (as a reference)

PropertyValueSource
Appearance Beige solid[1]
Molecular Formula C₇H₆N₂S[2]
Molecular Weight 150.20 g/mol [2]
Melting Point 129 - 134 °C (264.2 - 273.2 °F)[1]
Boiling Point No information available[1]
Flash Point No information available[1]
Solubility Insoluble in water[2]
Odor Odorless[1]

Health and Safety Information

Based on the hazard profile of 2-aminobenzothiazole, this compound should be handled as a substance that is harmful if swallowed and causes serious eye irritation.[2]

Table 2: Hazard Identification and Precautionary Statements (based on 2-aminobenzothiazole)

Hazard ClassHazard StatementPrecautionary Statements (Prevention)Precautionary Statements (Response)
Acute Toxicity, Oral H302: Harmful if swallowedP264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337 + P313: If eye irritation persists: Get medical advice/attention.

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following minimum PPE is recommended:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat. Change contaminated clothing promptly.[2]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[2]

Handling Protocol
  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Gather all necessary equipment and reagents before starting.

    • Consult the Safety Data Sheet for any other reagents being used.

  • Dispensing Solid Compound:

    • Handle as a solid powder.

    • To minimize dust formation, carefully open the container.

    • Use a spatula to weigh the desired amount of the compound on a weigh boat or directly into a tared container within the fume hood.

    • Avoid creating and inhaling dust.

  • Dissolving the Compound:

    • If preparing a solution, add the solvent to the solid slowly while stirring to prevent splashing.

    • Consult literature for appropriate solvents.

  • Post-Handling:

    • Wash hands thoroughly after handling, even if gloves were worn.[1][2]

    • Clean the work area and any equipment used.

Storage Protocol
  • Storage Conditions: Keep in a dry, cool, and well-ventilated place.[1]

  • Container: Keep the container tightly closed.[1]

  • Incompatible Materials: Store away from strong oxidizing agents.[1]

  • Storage Class: Combustible Solids.[2]

Spill and Waste Disposal Protocol
  • Spill Response:

    • Evacuate the area if a large amount is spilled or if dust is generated.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]

    • Avoid generating dust.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Waste Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.

    • Dispose of contents/container to an approved waste disposal plant.[2]

Visual Workflow for Handling and Storage

Handling_and_Storage_Workflow start Start assess_risk 1. Risk Assessment (Consult SDS of related compounds) start->assess_risk end_safe End (Safe Handling) end_spill End (Spill Protocol) don_ppe 2. Don PPE (Goggles, Gloves, Lab Coat) assess_risk->don_ppe prepare_workspace 3. Prepare Workspace (Fume Hood, Eyewash Station) don_ppe->prepare_workspace weigh_compound 4. Weigh Compound (Minimize Dust) prepare_workspace->weigh_compound conduct_experiment 5. Conduct Experiment weigh_compound->conduct_experiment spill_detected Spill Detected conduct_experiment->spill_detected No conduct_experiment->spill_detected Yes post_handling 6. Post-Handling Cleanup (Clean Workspace, Wash Hands) store_compound 7. Store Compound (Cool, Dry, Ventilated) post_handling->store_compound dispose_waste 8. Dispose of Waste (Follow Regulations) store_compound->dispose_waste dispose_waste->end_safe spill_detected->post_handling No evacuate_area Evacuate Area spill_detected->evacuate_area Yes don_spill_ppe Don Spill Response PPE evacuate_area->don_spill_ppe contain_spill Contain and Clean Spill don_spill_ppe->contain_spill dispose_spill_waste Dispose of Spill Waste contain_spill->dispose_spill_waste dispose_spill_waste->end_spill

Caption: Workflow for the safe handling and storage of this compound.

References

Troubleshooting & Optimization

"troubleshooting low yield in 6-propyl-1,3-benzothiazol-2-amine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 6-propyl-1,3-benzothiazol-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the widely used Hugerschoff reaction, which involves the oxidative cyclization of an arylthiourea.

Question 1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the synthesis of this compound can stem from several factors throughout the experimental process. The primary areas to investigate are the quality of starting materials, the reaction conditions, and the work-up and purification procedures. Incomplete reaction, formation of side products, and loss of product during isolation are common culprits.

A logical workflow for troubleshooting low yield is outlined below:

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Purity of Starting Materials (p-propylaniline, thiocyanate source, oxidizing agent) start->check_reagents check_conditions Review and Optimize Reaction Conditions (Temperature, Reaction Time, Stirring) check_reagents->check_conditions If reagents are pure sub_reagents1 Impure p-propylaniline? check_reagents->sub_reagents1 sub_reagents2 Moisture in reagents? check_reagents->sub_reagents2 side_reactions Investigate Potential Side Reactions check_conditions->side_reactions If conditions are optimal sub_conditions1 Incorrect temperature? check_conditions->sub_conditions1 sub_conditions2 Insufficient reaction time? check_conditions->sub_conditions2 check_workup Analyze Work-up and Purification Steps product_loss Assess Product Loss During Isolation check_workup->product_loss sub_workup Precipitation issues? check_workup->sub_workup side_reactions->check_workup If side products are suspected sub_side_reactions Formation of di-p-tolylthiourea? side_reactions->sub_side_reactions solution Implement Corrective Actions product_loss->solution

Caption: Troubleshooting workflow for low yield.

Question 2: How does the purity of starting materials affect the yield?

The purity of starting materials is critical. Impurities in the p-propylaniline, the thiocyanate source (e.g., potassium thiocyanate, ammonium thiocyanate), or the oxidizing agent (e.g., bromine, sulfuryl chloride) can lead to the formation of unwanted side products, which complicates purification and reduces the overall yield.

Starting MaterialPotential ImpuritiesImpact on YieldRecommended Action
p-propylaniline Other aniline derivatives, residual solvents from synthesis.Can lead to the formation of a mixture of benzothiazole derivatives, making isolation of the desired product difficult.Purify by distillation or column chromatography before use. Confirm purity using GC-MS or NMR.
Thiocyanate Salt Water, other salts.Moisture can interfere with the reaction. Other salts may introduce unwanted ions.Use a freshly opened container or dry the salt in a vacuum oven before use.
Oxidizing Agent Decomposition products (e.g., HBr in bromine).Can alter the reaction pH and lead to side reactions like bromination of the aromatic ring.Use a fresh, high-purity oxidizing agent.
Question 3: What are the optimal reaction conditions for the Hugerschoff synthesis of this compound?

The Hugerschoff reaction involves the formation of a thiourea intermediate from p-propylaniline and a thiocyanate salt, followed by oxidative cyclization. The conditions for both steps are crucial.

Step 1: Thiourea Formation This step is typically carried out by reacting p-propylaniline with a thiocyanate salt in the presence of an acid.

Step 2: Oxidative Cyclization The subsequent oxidative cyclization is highly dependent on the choice of oxidizing agent and temperature control.

ParameterRecommended RangeImpact of Deviation on Yield
Temperature 40-70°CToo low: Slow or incomplete reaction. Too high: Increased side product formation (e.g., over-oxidation, ring bromination).[1]
Reaction Time 2-6 hoursToo short: Incomplete conversion of the thiourea intermediate. Too long: Potential for product degradation or increased side reactions.
Stirring VigorousInadequate stirring can lead to localized overheating and poor reagent mixing, resulting in a heterogeneous reaction mixture and lower yield.
Solvent Acetic acid, ChloroformThe choice of solvent can influence the solubility of intermediates and the reaction rate. Acetic acid is commonly used.
Question 4: I suspect side reactions are occurring. What are the common side products and how can I minimize them?

The primary side reaction of concern is the formation of di-p-tolylthiourea.[2] Additionally, improper control of the oxidizing agent can lead to bromination of the aromatic ring.

Side_Reactions propylaniline p-propylaniline thiourea p-propylphenylthiourea (Intermediate) propylaniline->thiourea + SCN- side_product1 Di-p-tolylthiourea (Side Product) propylaniline->side_product1 + Thiourea product This compound (Desired Product) thiourea->product + [O] (Cyclization) side_product2 Brominated Benzothiazole (Side Product) product->side_product2 + Excess Br2

Caption: Potential side reactions in the synthesis.

Minimization Strategies:

  • Slow Addition of Oxidizing Agent: Add the oxidizing agent (e.g., bromine in acetic acid) dropwise to the reaction mixture with efficient stirring to avoid localized high concentrations.

  • Temperature Control: Maintain the reaction temperature within the optimal range to disfavor the formation of side products.

  • Stoichiometry: Use the correct stoichiometric amounts of reactants. An excess of p-propylaniline can favor the formation of di-p-tolylthiourea.

Question 5: How can I improve the yield during the work-up and purification process?

Product loss during work-up and purification is a common reason for low yields.

  • Precipitation: The product is often precipitated by adding the reaction mixture to a large volume of water or a basic solution (e.g., ammonium hydroxide) to neutralize the acid. Ensure complete precipitation by allowing sufficient time and cooling the mixture.

  • Filtration: Use a suitable filter medium to collect the precipitated product. Wash the precipitate with cold water to remove inorganic salts and other water-soluble impurities.

  • Recrystallization: Recrystallization is a crucial step for obtaining a pure product. The choice of solvent is important. A solvent system like ethanol/water is often effective. However, significant product loss can occur if too much solvent is used or if the solution is not cooled sufficiently.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound?

The following is a general protocol based on the Hugerschoff reaction.

Experimental Protocol: Synthesis of this compound

  • Thiourea Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-propylaniline (1 equivalent) in glacial acetic acid.

    • Add potassium thiocyanate (1.1 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes.

  • Oxidative Cyclization:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with vigorous stirring, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Pour the cooled reaction mixture into a beaker containing crushed ice and water.

    • Neutralize the mixture with a concentrated ammonium hydroxide solution until the product precipitates completely.

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Q2: How do different substituents on the aniline starting material affect the yield?

The electronic nature of the substituent on the aniline ring can influence the yield of the 2-aminobenzothiazole.

Substituent Type at para-positionExampleGeneral Impact on Yield
Electron-donating (e.g., alkyl, alkoxy) Methyl, Propyl, MethoxyGenerally provide good to excellent yields as they activate the aromatic ring towards electrophilic substitution.[3][4]
Electron-withdrawing (e.g., halo, nitro) Chloro, Bromo, NitroCan lead to lower yields due to deactivation of the aromatic ring, making the cyclization step more difficult.[3][5]

Q3: What is the role of the oxidizing agent in this synthesis?

The oxidizing agent is essential for the cyclization of the p-propylphenylthiourea intermediate to form the benzothiazole ring. It facilitates the removal of two hydrogen atoms, leading to the formation of the new heterocyclic ring.

Oxidative_Cyclization Thiourea p-propylphenylthiourea Intermediate Oxidized Intermediate Thiourea->Intermediate + Oxidizing Agent (-2e-, -H+) Product This compound Intermediate->Product Intramolecular Cyclization (-H+)

Caption: Role of the oxidizing agent in cyclization.

Q4: Can I use a different synthetic route to improve the yield?

Yes, several other methods exist for the synthesis of 2-aminobenzothiazoles. If the Hugerschoff reaction consistently gives low yields, you might consider:

  • Synthesis from 2-aminothiophenols: Condensation of 2-amino-5-propylthiophenol with cyanogen bromide or a similar reagent can provide the desired product. However, the synthesis of the substituted 2-aminothiophenol can be challenging.

  • One-pot synthesis from anilines: Some modern methods utilize catalysts to achieve the synthesis in a single step from the corresponding aniline, a thiocyanate source, and an oxidant.[3] These methods can sometimes offer higher yields and simpler procedures.

Q5: What are some typical yields reported for similar 6-substituted-2-aminobenzothiazoles?

The following table summarizes reported yields for various 6-substituted 2-aminobenzothiazoles, which can serve as a benchmark for your synthesis.

6-SubstituentSynthetic MethodReported YieldReference
Methoxyp-anisidine, KSCN, Br2 in AcOH83%[6]
Chlorop-chloroaniline, KSCN, Br2 in AcOH75%[7]
Fluorop-fluoroaniline, KSCN, Br2 in AcOH31%[7]
Nitrop-nitroaniline, KSCN, Br2 in AcOH74%[7]
Bromop-bromoaniline, KSCN, Br2 in AcOH70%[8]
Methylp-toluidine, NaSCN, SO2Cl284% (thiourea intermediate)[2]

References

"improving solubility of 6-propyl-1,3-benzothiazol-2-amine for assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-propyl-1,3-benzothiazol-2-amine during assay development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: While specific experimental data for this compound is not widely published, its structure, belonging to the benzothiazole class, suggests it is a hydrophobic molecule.[1][2] Generally, benzothiazoles exhibit poor solubility in aqueous solutions but are soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] The presence of the 2-amine group suggests the compound is a weak base.

Q2: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous assay buffer?

A2: This is a common issue for poorly soluble compounds. The DMSO keeps the compound solubilized at high concentrations in the stock solution. When this stock is diluted into an aqueous buffer, the percentage of DMSO decreases dramatically. The aqueous buffer cannot maintain the compound in solution, causing it to precipitate out. This is often referred to as "crashing out."

Q3: Can the pH of my assay buffer affect the solubility of this compound?

A3: Yes, pH can significantly influence the solubility of ionizable compounds.[3][4] Since this compound contains a basic amine group, its solubility is expected to increase in acidic conditions (lower pH) due to the protonation of the amine group, forming a more soluble salt.[5] Conversely, at neutral or basic pH, the compound will be in its less soluble free base form.

Q4: Are there any common formulation strategies to improve the solubility of compounds like this for in-vitro assays?

A4: Absolutely. Several techniques are widely used to enhance the aqueous solubility of poorly soluble research compounds. These include the use of co-solvents, pH adjustment, complexation with cyclodextrins, and the preparation of solid dispersions.[6][7][8][9] The most suitable strategy depends on the specific requirements of your assay.

Troubleshooting Guide: Assay Precipitation

This guide provides a systematic approach to resolving precipitation issues with this compound in your assays.

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// Success Paths check_dmso -> success [label="Resolved", color="#34A853", fontcolor="#34A853"]; check_ph -> success [label="Resolved", color="#34A853", fontcolor="#34A853"]; use_cyclodextrin -> success [label="Resolved", color="#34A853", fontcolor="#34A853"]; advanced_methods -> success [label="Resolved", color="#34A853", fontcolor="#34A853"]; } } Caption: Troubleshooting workflow for addressing compound precipitation.

Issue: Compound precipitates upon dilution into aqueous buffer.

Solution 1: Optimize Co-solvent Concentration

  • Rationale: Increasing the percentage of an organic co-solvent in the final assay buffer can help maintain solubility. However, high concentrations can interfere with biological assays.

  • Procedure:

    • Determine the maximum tolerable co-solvent (e.g., DMSO) concentration for your assay that does not affect the biological system (e.g., enzyme activity, cell viability). This is typically between 0.1% and 1%.

    • Prepare a more dilute stock solution of your compound in 100% DMSO.

    • When adding the compound to the assay buffer, ensure the final co-solvent concentration does not exceed the predetermined tolerable limit. For example, to achieve a 0.5% final DMSO concentration, you would add 5 µL of a DMSO stock to 995 µL of buffer.

Solution 2: Adjust Buffer pH

  • Rationale: As a weak base, the solubility of this compound should increase at a lower pH.

  • Procedure:

    • Check if your assay system is tolerant to a lower pH range (e.g., pH 5.0 - 6.8).

    • Prepare a series of buffers at different pH values within this tolerable range.

    • Test the solubility of the compound in each buffer to find the optimal pH that keeps the compound in solution without compromising the assay.

Solution 3: Employ Cyclodextrins

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[10][11][12][13][14] This is a very effective method for improving the apparent solubility of a drug without using organic solvents.[11][15]

  • Procedure:

    • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are common choices due to their high solubility and low toxicity.

    • Prepare the aqueous assay buffer containing a specific concentration of the cyclodextrin (e.g., 1-10 mM).

    • Add the compound (from a DMSO stock) to the cyclodextrin-containing buffer. The cyclodextrin will help to solubilize the compound as it is diluted.

    • See the detailed protocol in the "Experimental Protocols" section.

Data Presentation: Solubility Enhancement Strategies

The following tables present hypothetical but representative data on the solubility of this compound using different methods.

Table 1: Effect of Co-solvents and pH on Aqueous Solubility

Formulation BufferFinal Co-solvent (%)Apparent Solubility (µg/mL)Observations
PBS (pH 7.4)0.1% DMSO< 1Heavy precipitation
PBS (pH 7.4)1.0% DMSO5Slight precipitation
Acetate Buffer (pH 5.5)0.5% DMSO25Clear solution
MES Buffer (pH 6.5)0.5% DMSO15Clear solution

Table 2: Effect of Cyclodextrins on Aqueous Solubility in PBS (pH 7.4)

Cyclodextrin TypeCyclodextrin Conc. (mM)Apparent Solubility (µg/mL)Fold Increase (vs. 0.1% DMSO)
None0< 1-
HP-β-CD550>50x
HP-β-CD1095>95x
SBE-β-CD575>75x
SBE-β-CD10140>140x

Experimental Protocols

Protocol 1: Preparation of Cyclodextrin Inclusion Complex (for Assays)

This protocol describes a common method for preparing a solution of a poorly soluble compound using cyclodextrins for immediate use in an assay.[10]

  • Preparation of Cyclodextrin (CD) Buffer:

    • Prepare your primary aqueous assay buffer (e.g., PBS, pH 7.4).

    • Dissolve the chosen cyclodextrin (e.g., HP-β-CD) directly into the buffer to the desired final concentration (e.g., 10 mM).

    • Ensure the CD is fully dissolved. Gentle warming or vortexing can assist. Allow the solution to return to the assay temperature before use.

  • Preparation of Compound Stock:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • Solubilization:

    • Vortex the CD buffer.

    • While vortexing, add a small aliquot of the DMSO compound stock directly into the CD buffer to achieve the desired final compound concentration.

    • The ratio of buffer to DMSO stock should be high (e.g., 1:100 or 1:200) to keep the final DMSO concentration low.

    • Continue to vortex for 1-2 minutes to facilitate the formation of the inclusion complex.

  • Final Preparation:

    • Visually inspect the solution for any signs of precipitation. A clear solution indicates successful solubilization.

    • This solution is now ready to be used in your assay as the "compound solution" for creating serial dilutions.

// Invisible nodes for positioning node [style=invis, width=0]; p1; p2;

// Edges CD -> p1 [style=invis]; Drug -> p2 [style=invis]; {rank=same; CD; Drug;} p1 -> Complex [minlen=2, arrowhead=normal, color="#34A853", label="Complexation\nin Water"]; p2 -> Complex [minlen=2, arrowhead=normal, color="#34A853"]; } Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

References

"preventing degradation of 6-propyl-1,3-benzothiazol-2-amine in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-propyl-1,3-benzothiazol-2-amine in solution.

Troubleshooting Guide

Issue: Rapid Degradation of this compound in Solution

If you are observing a rapid loss of your compound in solution, consult the following potential causes and recommended actions.

Potential Cause Recommended Troubleshooting Steps Preventative Measures
Photodegradation 1. Analyze a sample of the degraded solution using HPLC or LC-MS to identify degradation products. 2. Compare the chromatogram to a freshly prepared standard solution that has been protected from light. 3. If new peaks are present in the exposed sample, photodegradation is likely.- Store solutions in amber vials or wrap containers in aluminum foil. - Minimize exposure to ambient and direct light during experiments. - Work in a fume hood with the sash lowered to reduce light exposure.
Oxidation 1. Use a peroxide test strip to check for the presence of peroxides in your solvent. 2. Prepare a fresh solution using deoxygenated solvent (e.g., by sparging with nitrogen or argon) and compare its stability to a solution prepared with untreated solvent. 3. Analyze for potential oxidized byproducts, such as sulfoxides or azo dimers, via mass spectrometry.- Use freshly opened, high-purity solvents. - Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 0.01%). - Degas solvents before use, especially for long-term storage of solutions.
Hydrolysis (pH-related) 1. Measure the pH of your solution. 2. Prepare buffered solutions at different pH values (e.g., pH 5, 7, and 9) and monitor the stability of the compound over time. Benzothiazole derivatives are generally more stable in neutral to slightly acidic conditions.[1] 3. Analyze samples at each pH to determine the optimal pH range for stability.- Use buffered solutions to maintain a stable pH, preferably between 6.0 and 7.5. - Avoid highly acidic or alkaline conditions unless required for a specific experimental step.
Solvent Incompatibility/Low Solubility 1. Visually inspect the solution for any precipitation or cloudiness. 2. Centrifuge a sample of the solution to check for any pellet formation. 3. Test the solubility of the compound in different solvents or co-solvent systems. Benzothiazoles are generally more soluble in organic solvents like DMSO, DMF, and alcohols than in water.[2]- Ensure the compound is fully dissolved. Sonication may be required. - For aqueous solutions, consider using a co-solvent such as DMSO or ethanol to improve solubility. - Determine the solubility limit in your chosen solvent system to avoid preparing supersaturated and unstable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific data for this compound is limited, based on the chemistry of related benzothiazole derivatives, the primary degradation pathways are likely to be photodegradation, oxidation, and hydrolysis.

  • Photodegradation: Exposure to UV light can lead to the breakdown of the benzothiazole ring. The specific degradation products can vary depending on the solvent and presence of other reactive species.

  • Oxidation: The amino group at the 2-position and the sulfur atom in the thiazole ring are susceptible to oxidation. Oxidation of the amino group can lead to the formation of azo dimers, while the sulfur atom can be oxidized to a sulfoxide or sulfone.

  • Hydrolysis: The thiazole ring in benzothiazole derivatives can be susceptible to hydrolysis, particularly under alkaline (high pH) conditions, which can lead to ring-opening.[1]

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: this compound is expected to have good solubility in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and methanol.[2] For aqueous-based experiments, it is advisable to prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. This approach minimizes the risk of precipitation and enhances stability.

Q3: How should I store solutions of this compound to ensure stability?

A3: To maximize the shelf-life of your solutions, adhere to the following storage conditions:

Parameter Recommendation
Temperature Store at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.
Light Protect from light at all times by using amber vials or by wrapping the container with aluminum foil.
Atmosphere For sensitive applications or long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

Q4: Are there any additives I can use to improve the stability of my solution?

A4: Yes, depending on the suspected degradation pathway, certain additives may be beneficial:

  • Antioxidants: If oxidation is a concern, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid may help.

  • Buffers: To prevent pH-driven hydrolysis, using a buffer system to maintain a neutral to slightly acidic pH is recommended.

Always perform a small-scale compatibility test to ensure the additive does not interfere with your downstream experiments.

Q5: How can I monitor the degradation of my this compound solution?

A5: The most common method for monitoring the stability of a compound in solution is High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Method: Develop an HPLC method that provides a sharp, well-resolved peak for the parent compound.

  • Procedure: Inject a freshly prepared standard solution to establish the initial peak area and retention time. Periodically inject samples of your stored solution and compare the peak area of the parent compound to the initial value. The appearance of new peaks may indicate the formation of degradation products.

  • Quantification: A decrease in the peak area of the parent compound over time indicates degradation.

Liquid chromatography-mass spectrometry (LC-MS) can also be a powerful tool for not only monitoring degradation but also for identifying the mass of any degradation products, which can help in elucidating the degradation pathway.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol outlines a general procedure for assessing the stability of this compound in a given solvent system.

  • Preparation of Standard Solution:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).

    • Dilute the stock solution with the experimental buffer or solvent to a final working concentration (e.g., 10 µg/mL).

  • Initial Analysis (Time Zero):

    • Immediately after preparation, inject the working solution onto a suitable C18 HPLC column.

    • Elute with a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

    • Monitor the elution profile with a UV detector at the absorbance maximum of the compound.

    • Record the peak area and retention time of the parent compound.

  • Incubation:

    • Store the working solution under the desired conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), inject an aliquot of the stored solution onto the HPLC.

    • Record the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the initial (time zero) peak area.

    • Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

degradation_pathways compound This compound photodegradation Photodegradation Products compound->photodegradation UV Light oxidation Oxidation Products (e.g., Azo Dimers, Sulfoxides) compound->oxidation Oxygen / Peroxides hydrolysis Hydrolysis Products (Ring-Opened) compound->hydrolysis High pH (Alkaline)

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Prepare Working Solution (in test buffer/solvent) prep_stock->prep_working time_zero T=0 Analysis (HPLC/LC-MS) prep_working->time_zero incubate Incubate under Test Conditions time_zero->incubate time_points Time-Point Analysis (e.g., 1, 4, 8, 24h) incubate->time_points data_analysis Data Analysis (% Remaining vs. Time) time_points->data_analysis

Caption: Workflow for a typical stability study.

troubleshooting_logic start Degradation Observed check_light Exposed to Light? start->check_light check_ph pH Extreme? check_light->check_ph No photodegradation Likely Photodegradation -> Protect from Light check_light->photodegradation Yes check_solvent Solvent Issues? check_ph->check_solvent No hydrolysis Likely Hydrolysis -> Use Buffer (pH 6-7.5) check_ph->hydrolysis Yes oxidation Likely Oxidation -> Use Fresh/Degassed Solvent check_solvent->oxidation Old/Impure Solvent solubility Potential Solubility Issue -> Change Solvent/Co-solvent check_solvent->solubility Precipitation Observed

Caption: Troubleshooting decision tree for compound degradation.

References

Technical Support Center: Scaling Up the Synthesis of 6-Propyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 6-propyl-1,3-benzothiazol-2-amine, with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most classical and widely used method for synthesizing 6-substituted 2-aminobenzothiazoles is the reaction of the corresponding 4-substituted aniline with a thiocyanate salt (like potassium or ammonium thiocyanate) in the presence of bromine in a solvent such as acetic acid.[1][2][3] For the target molecule, the starting material is 4-propylaniline. This method is generally scalable, provided that heat management and reagent addition rates are carefully controlled.

Q2: My reaction yield is significantly lower after scaling up. What are the likely causes?

A2: A drop in yield upon scale-up can be attributed to several factors:

  • Inefficient Heat Transfer: The reaction is exothermic. In larger vessels, inefficient stirring and surface-area-to-volume ratio changes can lead to localized overheating, causing degradation of reactants or products.

  • Poor Mixing: Inadequate agitation in a larger reactor can result in non-homogenous reaction mixtures, leading to incomplete conversion and increased byproduct formation.

  • Addition Rate: The rate of bromine addition is critical. Adding it too quickly on a larger scale can cause temperature spikes and side reactions. The addition should be scaled proportionally to the batch size, often requiring a longer addition time.

  • Extended Reaction Time: Sometimes, larger batches require longer reaction times to achieve full conversion. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

Q3: I am observing a persistent colored impurity in my final product. How can I remove it?

A3: Colored impurities often stem from residual bromine or oxidation byproducts.

  • Quenching: After the reaction is complete, quench the excess bromine by adding a reducing agent like a saturated solution of sodium thiosulfate or sodium bisulfite until the orange/red color disappears.

  • Recrystallization: This is one of the most effective purification methods for this class of compounds. Ethanol is a commonly used solvent for recrystallization.[3]

  • Activated Carbon: If color persists after recrystallization, you can treat a solution of the crude product with activated carbon (charcoal) to adsorb colored impurities before filtering and recrystallizing.

Q4: What are the primary safety concerns when scaling up this synthesis?

A4: The main hazards are associated with the use of bromine and the exothermic nature of the reaction.

  • Bromine Handling: Bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For larger quantities, a closed-system addition funnel or a syringe pump is recommended.

  • Exotherm Control: Use a reactor vessel with an external cooling jacket and an overhead stirrer. Monitor the internal temperature continuously with a thermocouple. Ensure a cooling bath is on standby in case of a thermal runaway.

  • Pressure Build-up: Ensure the reaction vessel is not sealed to prevent pressure build-up from any potential gas evolution.

Q5: Are there "greener" or alternative synthetic methods that are suitable for scale-up?

A5: Yes, several modern approaches aim to improve the safety and environmental profile of benzothiazole synthesis.

  • Catalytic Methods: Iron(III) chloride (FeCl₃) has been used to catalyze the reaction between 2-iodoaniline and isothiocyanate in water, offering a more environmentally benign route.[4]

  • Ionic Liquids: The use of ionic liquids as solvents can enhance reaction rates and simplify product recovery.[5]

  • Oxidative Cyclization: The intramolecular oxidative cyclization of N-arylthioureas using catalysts like RuCl₃ or Pd(OAc)₂ is another common pathway that avoids the use of elemental bromine.[6]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the scale-up synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Reagent Quality: Degradation of 4-propylaniline or impure thiocyanate salt. 2. Incorrect Stoichiometry: Inaccurate measurement of reagents. 3. Low Temperature: Reaction may be too slow if the temperature is kept too low for an extended period.1. Verify the purity of starting materials using NMR or GC-MS. Use freshly opened or purified reagents. 2. Double-check all calculations and measurements. 3. While the initial bromine addition is done at low temperature (<10°C), the mixture is often stirred for several hours at room temperature afterward.[3] Monitor with TLC/LC-MS to confirm if the reaction is proceeding.
Significant Byproduct Formation 1. Overheating: Localized hot spots due to rapid bromine addition or poor mixing. 2. Incorrect Stoichiometry: Excess bromine can lead to over-oxidation or ring bromination. 3. Water Contamination: Presence of excess water in the acetic acid can affect the reaction pathway.1. Slow down the rate of bromine addition. Improve stirring efficiency. Use a reactor with better heat transfer capabilities. 2. Use a slight excess of thiocyanate but avoid a large excess of bromine.[3] 3. Use glacial acetic acid to minimize water content.
Product Precipitation Issues 1. Premature Crashing Out: The product or intermediate salts may precipitate from the reaction mixture. 2. Difficult Filtration: The final product may be too fine or gummy, clogging the filter.1. If solids form during the reaction, you may need to increase the solvent volume to maintain a stirrable slurry. 2. During work-up, ensure the pH is properly neutralized (e.g., with 10% NaOH) to precipitate the free amine.[3] Try different recrystallization solvents or solvent pairs to obtain better crystal morphology.
Inconsistent Batch-to-Batch Results 1. Variable Reagent Quality: Purity of reagents may differ between batches. 2. Procedural Deviations: Minor, undocumented changes in addition time, temperature profile, or stirring speed. 3. Atmospheric Moisture: Contamination from humid air on a larger scale.1. Qualify new batches of raw materials before use. 2. Maintain a strict and detailed batch record, documenting all critical parameters. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Experimental Protocol: Gram-Scale Synthesis

This protocol is adapted from general procedures for the synthesis of 6-substituted-2-aminobenzothiazoles.[3][7]

Materials:

  • 4-propylaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • 10% Sodium hydroxide (NaOH) solution

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 4-propylaniline (0.1 mol) and potassium thiocyanate (0.4 mol) in glacial acetic acid (150 mL).

  • Cooling: Cool the stirred mixture in an ice-salt bath to below 10°C.

  • Bromine Addition: Prepare a solution of bromine (0.1 mol) in glacial acetic acid (100 mL). Add this solution dropwise via the addition funnel to the cooled aniline mixture over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the bromine addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 10-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into a large beaker of ice water. Carefully neutralize the solution with a 10% NaOH solution until it is slightly basic (pH ~8).

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash the solid thoroughly with water until the filtrate is neutral.

  • Purification: Dry the crude solid in a vacuum oven. Recrystallize the product from a suitable solvent, such as ethanol, to yield pure this compound.

Visualized Workflows and Logic

The following diagrams illustrate the synthesis workflow and a troubleshooting decision-making process.

Synthesis_Workflow cluster_start Starting Materials cluster_process Process Steps cluster_end Final Product A 4-Propylaniline E 1. Mix & Cool (< 10°C) A->E B KSCN B->E C Glacial Acetic Acid C->E D Bromine F 2. Add Bromine Solution (Slowly, < 10°C) D->F E->F G 3. Stir at RT (10-12h) F->G H 4. Quench & Neutralize (Ice Water, NaOH) G->H I 5. Filter & Wash (Water) H->I J 6. Recrystallize (Ethanol) I->J K Pure 6-propyl-1,3- benzothiazol-2-amine J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Problem Encountered During Scale-Up low_yield Low Yield start->low_yield purity_issue Purity Issue (e.g., Color, Byproducts) start->purity_issue check_temp Was temp. control adequate? low_yield->check_temp check_quench Was excess Br₂ quenched? purity_issue->check_quench check_time Was reaction time sufficient? check_temp->check_time Yes sol_temp Improve cooling and slow reagent addition. check_temp->sol_temp No sol_time Increase stir time; monitor by TLC/LC-MS. check_time->sol_time No check_recryst Recrystallization effective? check_quench->check_recryst Yes sol_quench Add Na₂S₂O₃ solution until colorless. check_quench->sol_quench No sol_recryst Try different solvent or use activated carbon. check_recryst->sol_recryst No

Caption: A decision-making diagram for troubleshooting common scale-up issues.

References

Technical Support Center: Interpreting Complex NMR Spectra of 6-propyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in interpreting the NMR spectra of 6-propyl-1,3-benzothiazol-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the acquisition and interpretation of NMR spectra for this compound.

Q1: My aromatic signals are broad and poorly resolved. What could be the cause?

A1: Broadening of aromatic signals in 2-aminobenzothiazole derivatives can arise from several factors:

  • Tautomerism: The presence of the amine group at the 2-position can lead to proton exchange between the endocyclic and exocyclic nitrogen atoms, a phenomenon known as tautomerism. This chemical exchange on the NMR timescale can lead to broadened signals. Lowering the temperature of the NMR experiment can sometimes slow down this exchange, resulting in sharper signals.

  • Quadrupolar Broadening: The nitrogen atoms in the molecule have a nuclear spin of I=1, making them quadrupolar nuclei. Quadrupolar relaxation can cause broadening of adjacent proton signals.

  • Sample Concentration: High sample concentrations can lead to aggregation, which restricts molecular tumbling and results in broader lines. Try acquiring the spectrum with a more dilute sample.

  • Paramagnetic Impurities: The presence of paramagnetic impurities, even in trace amounts, can cause significant line broadening. Ensure your sample and NMR tube are clean.

Q2: I am seeing unexpected peaks in my spectrum that don't correspond to the structure.

A2: Unexpected peaks can be due to:

  • Solvent Impurities: Residual signals from the deuterated solvent are common. For example, in DMSO-d6, a peak around 2.50 ppm (for residual DMSO-d5) and a broad peak around 3.33 ppm (for water) are often observed.

  • Starting Materials or Byproducts: If the compound was synthesized, there might be residual starting materials or reaction byproducts. Compare the spectrum to those of the starting materials if available.

  • Degradation: The compound may be unstable under the experimental conditions.

Q3: The integration of my propyl group signals is not in the expected 2:2:3 ratio.

A3: Inaccurate integration can result from:

  • Signal Overlap: If the signals of the propyl group overlap with other signals (e.g., solvent or impurity peaks), the integration will be affected.

  • Poor Phasing and Baseline Correction: Incorrect phasing or baseline correction of the spectrum can lead to integration errors. Re-process the spectrum carefully.

  • Short Relaxation Delay: If the relaxation delay (d1) in your acquisition parameters is too short, protons with longer relaxation times (T1) may not fully relax between scans, leading to lower signal intensity and inaccurate integration. Increase the relaxation delay.

Systematic Troubleshooting Workflow

G Troubleshooting NMR Spectral Issues start Spectral Anomaly Observed issue_type Identify Anomaly Type start->issue_type broad_peaks Broad/Poorly Resolved Peaks issue_type->broad_peaks Broadening unexpected_peaks Unexpected Peaks issue_type->unexpected_peaks Extra Peaks integration_error Incorrect Integration issue_type->integration_error Integration check_tautomerism Consider Tautomerism/Exchange (Variable Temperature NMR) broad_peaks->check_tautomerism check_solvent Identify Solvent/Known Impurity Peaks unexpected_peaks->check_solvent check_overlap Check for Signal Overlap integration_error->check_overlap check_concentration Check Sample Concentration check_tautomerism->check_concentration check_impurities Check for Paramagnetic Impurities check_concentration->check_impurities solution Problem Resolved check_impurities->solution check_synthesis Review Synthesis Scheme for Byproducts check_solvent->check_synthesis check_synthesis->solution check_processing Re-process Spectrum (Phase/Baseline) check_overlap->check_processing check_params Check Acquisition Parameters (Relaxation Delay) check_processing->check_params check_params->solution

Caption: A flowchart for troubleshooting common NMR spectral issues.

Frequently Asked Questions (FAQs)

Q4: What are the predicted ¹H and ¹³C NMR chemical shifts for this compound?

Predicted ¹H NMR Data (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~ 7.5d~ 8.5
H-5~ 7.1dd~ 8.5, 2.0
H-7~ 7.3d~ 2.0
NH₂~ 7.2br s-
-CH₂- (propyl)~ 2.5t~ 7.5
-CH₂-CH₂- (propyl)~ 1.6sextet~ 7.5
-CH₃ (propyl)~ 0.9t~ 7.5

Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 165
C-3a~ 148
C-4~ 121
C-5~ 126
C-6~ 135
C-7~ 115
C-7a~ 131
-CH₂- (propyl)~ 37
-CH₂-CH₂- (propyl)~ 24
-CH₃ (propyl)~ 14

Q5: How are the protons on the benzothiazole ring assigned?

A5: The assignment of the aromatic protons is based on their expected multiplicities and coupling constants, as well as the electronic effects of the substituents.

G cluster_0 This compound mol mol H4 H-4 (d, J ≈ 8.5 Hz) mol->H4 ortho to S H5 H-5 (dd, J ≈ 8.5, 2.0 Hz) mol->H5 meta to S, ortho to propyl H7 H-7 (d, J ≈ 2.0 Hz) mol->H7 ortho to N, para to S NH2 NH₂ (br s) mol->NH2 Propyl_CH2 -CH₂- (t) mol->Propyl_CH2 Propyl_CH2_mid -CH₂- (sextet) mol->Propyl_CH2_mid Propyl_CH3 -CH₃ (t) mol->Propyl_CH3

Caption: Labeled structure of this compound for NMR assignment.

Q6: How can I confidently assign the signals of the n-propyl group?

A6: The signals of the n-propyl group can be assigned based on their chemical shifts, multiplicities, and through 2D NMR experiments like COSY.

  • Chemical Shift: The methylene group attached directly to the aromatic ring (-CH₂-) will be the most downfield of the three propyl signals. The methyl group (-CH₃) will be the most upfield.

  • Multiplicity:

    • The -CH₂- group adjacent to the ring will be a triplet, as it is coupled to the adjacent methylene group (2 protons).

    • The middle -CH₂- group will be a sextet (or multiplet), as it is coupled to the two protons of the adjacent methylene and the three protons of the methyl group.

    • The -CH₃ group will be a triplet, as it is coupled to the adjacent methylene group (2 protons).

  • COSY: A COSY (Correlation Spectroscopy) experiment will show correlations between the coupled protons. There will be a cross-peak between the -CH₂- (t) and the -CH₂- (sextet), and another cross-peak between the -CH₂- (sextet) and the -CH₃ (t).

Logical Workflow for Propyl Group Assignment

G Propyl Group Signal Assignment start Identify Propyl Signals in ¹H NMR chem_shift Assign based on Chemical Shift (Downfield to Upfield: -CH₂-Ar > -CH₂- > -CH₃) start->chem_shift multiplicity Confirm with Multiplicity (Triplet, Sextet, Triplet) chem_shift->multiplicity cosy Verify with COSY (Correlations between adjacent groups) multiplicity->cosy assignment_complete Assignment Complete cosy->assignment_complete

Caption: Decision workflow for assigning the NMR signals of the n-propyl group.

Experimental Protocol

Standard Operating Procedure for NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID (Free Induction Decay).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum.

    • Pick and label the peaks.

Validation & Comparative

A Comparative Guide to Neuroprotection: Riluzole vs. the Benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The search for effective neuroprotective agents is a cornerstone of modern neuroscience research. This guide provides a comparative analysis of the established neuroprotective drug, Riluzole, against the broader therapeutic potential of the 6-substituted-1,3-benzothiazol-2-amine scaffold. While specific experimental data on the neuroprotective effects of 6-propyl-1,3-benzothiazol-2-amine is not currently available in the public domain, this document will delve into the well-documented neuroprotective profile of Riluzole and explore the potential of related benzothiazole derivatives, using the clinically relevant compound Pramipexole as a key example. This guide aims to provide a valuable resource for researchers by presenting available data, outlining key experimental protocols for neuroprotection assays, and visualizing relevant biological pathways.

Riluzole: A Multifaceted Neuroprotective Agent

Riluzole is an FDA-approved drug for the treatment of amyotrophic lateral sclerosis (ALS), and its neuroprotective effects have been extensively studied.[1] Its mechanism of action is complex, primarily targeting the glutamatergic system to reduce excitotoxicity, a major contributor to neuronal cell death in various neurodegenerative conditions.

Mechanism of Action

Riluzole's neuroprotective properties are attributed to several key actions:

  • Inhibition of Glutamate Release: Riluzole can block voltage-gated sodium channels, which in turn reduces the presynaptic release of glutamate.[2]

  • Postsynaptic Effects: It can also modulate postsynaptic glutamate receptors, further dampening excitotoxic signaling.

  • Inhibition of Protein Kinase C (PKC): Some studies suggest that Riluzole can directly inhibit PKC, which may contribute to its antioxidative neuroprotective effects.

  • Enhancement of Neurotrophic Factors: Riluzole has been shown to enhance the production of neurotrophic factors like GDNF and BDNF in neurons and glia.[3]

Performance in Neuroprotection Assays

The neuroprotective efficacy of Riluzole has been demonstrated in a variety of in vitro and in vivo models.

In models of glutamate-induced excitotoxicity, Riluzole has been shown to protect neurons from cell death. Studies have demonstrated that Riluzole can significantly improve cell viability in primary neuronal cultures exposed to excessive glutamate.[4] For instance, in crayfish neuromuscular junction studies, 50μM Riluzole showed a protective effect against 20mM glutamate-induced excitotoxicity.[5]

Riluzole also exhibits protective effects against oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. In cell models, Riluzole (1–10 µM) has been shown to counteract the effects of H₂O₂ exposure, limiting both cell death and the increase in intracellular ROS.[6][7] Pretreatment with Riluzole has been found to alleviate increases in protein carbonyl levels, a marker of oxidative damage.[8]

Quantitative Data Summary: Riluzole
Assay TypeModel SystemToxin/StressorRiluzole ConcentrationObserved EffectReference
Glutamate Excitotoxicity Crayfish Neuromuscular Junction20mM Glutamate50µMProtection against loss of EPSPs[5]
Oxidative Stress SH-SY5Y Cells200µM H₂O₂1-10µMCounteracted cell death and ROS increase[6][7]
Oxidative Stress In vivo (spinal cord distraction)Mechanical InjuryPretreatmentPrevented increase in protein carbonyls[8]
Neurotransmitter Release Mouse Neocortical SlicesElectrical Stimulation100µM77% inhibition of Glutamate release[9]

The Benzothiazole Scaffold: A Promising Avenue for Neuroprotection

The benzothiazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. Riluzole itself is a testament to the neuroprotective potential of this scaffold. While direct data for this compound is lacking, the neuroprotective properties of other derivatives, such as Pramipexole, provide strong rationale for further investigation of this chemical class.

Pramipexole: A Benzothiazole Derivative with Neuroprotective Properties

Pramipexole is a dopamine agonist used in the treatment of Parkinson's disease.[10] Importantly, it also possesses neuroprotective effects that are independent of its dopamine receptor activity.

Mechanism of Action

Pramipexole's neuroprotective mechanisms are distinct from Riluzole's and include:

  • Antioxidant Activity: Pramipexole acts as a potent scavenger of free radicals, protecting cells from oxidative damage. It has been shown to protect against H₂O₂-induced cytotoxicity and inhibit the formation of melanin from the oxidation of dopamine.[11]

  • Mitochondrial Protection: Pramipexole can inhibit the opening of the mitochondrial permeability transition pore, a key event in apoptosis.[12] It also helps in restoring mitochondrial membrane potential and enhancing ATP levels.[13]

  • Anti-inflammatory Effects: In animal models, pramipexole has been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines.

  • Reduction of Dopamine-Mediated Excitotoxicity: Pramipexole can protect dopaminergic neurons from glutamate neurotoxicity by reducing intracellular dopamine content.[14][15]

Performance in Neuroprotection Assays

Pramipexole has demonstrated neuroprotective effects in various in vitro and in vivo models of neurodegeneration.

In cellular models, pretreatment with Pramipexole (4-100 µM) significantly attenuates cytotoxicity and apoptosis induced by dopamine, L-DOPA, or hydrogen peroxide.[11] It has also been shown to reduce the levels of oxygen radicals produced by the neurotoxin MPP+.[12]

Pramipexole has been shown to protect spinal motor neurons against glutamate-induced neurotoxicity.[16][17] In primary cultured mesencephalic neurons, Pramipexole blocked dopaminergic neuronal death induced by glutamate.[14][15]

Quantitative Data Summary: Pramipexole
Assay TypeModel SystemToxin/StressorPramipexole ConcentrationObserved EffectReference
Oxidative Stress MES 23.5 CellsDopamine, L-DOPA, H₂O₂4-100µMAttenuation of cytotoxicity and apoptosis[11]
Oxidative Stress SH-SY5Y Cells & Rat StriatumMPP+Not specifiedReduction of oxygen radical levels[12]
Glutamate Excitotoxicity Primary Mesencephalic NeuronsGlutamateNot specifiedBlocked dopaminergic neuronal death[14][15]
Glutamate Excitotoxicity Rat Spinal Motor Neuron Culture10⁻⁵ M Glutamate10⁻⁵ MProtective effect against motor neuron death[17]

Experimental Protocols for Key Neuroprotection Assays

The following are generalized protocols for in vitro assays commonly used to assess the neuroprotective potential of novel compounds.

Glutamate-Induced Excitotoxicity Assay

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.

Cell Culture:

  • Primary cortical or hippocampal neurons are typically used. Cells are plated on poly-D-lysine coated plates and maintained in appropriate neuronal culture medium.

Experimental Procedure:

  • Pre-treatment: On the day of the experiment, the culture medium is replaced with fresh medium containing the test compound (e.g., this compound or Riluzole) at various concentrations. Cells are incubated for a specified period (e.g., 1-24 hours).

  • Glutamate Insult: A concentrated solution of L-glutamate is added to the wells to achieve a final concentration known to induce excitotoxicity (e.g., 20-100 µM). A control group without the test compound is also included.

  • Incubation: The cells are incubated with glutamate for a defined period (e.g., 10 minutes to 24 hours).

  • Wash and Recovery: The glutamate-containing medium is removed, and the cells are washed with fresh medium and then incubated in fresh medium (with or without the test compound) for a recovery period (e.g., 24 hours).

  • Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay, LDH release assay, or by counting viable cells using microscopy with a live/dead staining kit.

Hydrogen Peroxide-Induced Oxidative Stress Assay

This assay assesses the ability of a compound to protect cells from oxidative damage induced by hydrogen peroxide (H₂O₂).

Cell Culture:

  • A variety of cell lines can be used, including neuronal cell lines like SH-SY5Y or primary neuronal cultures.

Experimental Procedure:

  • Pre-treatment: Cells are pre-treated with the test compound at various concentrations for a specific duration (e.g., 1-24 hours).

  • Oxidative Insult: Hydrogen peroxide is added to the culture medium to a final concentration known to induce oxidative stress (e.g., 100-500 µM).

  • Incubation: Cells are incubated with H₂O₂ for a defined period (e.g., 1-24 hours).

  • Assessment of Cell Viability and Oxidative Stress Markers:

    • Cell Viability: Assessed using methods like the MTT or LDH assay.

    • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFDA).

    • Lipid Peroxidation: Assessed by measuring malondialdehyde (MDA) levels.

    • Antioxidant Enzyme Activity: The activity of enzymes like superoxide dismutase (SOD) and catalase can be measured.

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways for Riluzole and Pramipexole, as well as the general workflow for the described neuroprotection assays.

Riluzole_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-gated Na+ Channel Glutamate_Vesicle Glutamate Vesicle Na_Channel->Glutamate_Vesicle Depolarization-induced Release (Inhibited) Glutamate Glutamate Glutamate_Vesicle->Glutamate Reduced Release Riluzole Riluzole Riluzole->Na_Channel Inhibits Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor Activates Excitotoxicity Excitotoxicity Glutamate_Receptor->Excitotoxicity Pramipexole_Pathway cluster_neuron Neuron cluster_antioxidant Antioxidant Effects cluster_mitochondria Mitochondrial Protection cluster_dopamine Dopamine Modulation Pramipexole Pramipexole ROS Reactive Oxygen Species (ROS) Pramipexole->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes Pramipexole->Antioxidant_Enzymes Upregulates mPTP Mitochondrial Permeability Transition Pore (mPTP) Pramipexole->mPTP Inhibits Opening Dopamine Intracellular Dopamine Pramipexole->Dopamine Reduces Neuroprotection Neuroprotection ATP ATP Production mPTP->ATP Maintains Glutamate_Toxicity Dopamine-mediated Glutamate Toxicity Dopamine->Glutamate_Toxicity Neuroprotection_Assay_Workflow cluster_workflow In Vitro Neuroprotection Assay Workflow Start Start: Culture Neuronal Cells Pretreatment Pre-treat with Test Compound (e.g., this compound) Start->Pretreatment Insult Induce Neuronal Insult (e.g., Glutamate or H₂O₂) Pretreatment->Insult Incubation Incubate for Defined Period Insult->Incubation Assessment Assess Neuroprotection Incubation->Assessment Viability Cell Viability Assay (MTT, LDH) Assessment->Viability ROS ROS Measurement (DCFDA) Assessment->ROS Apoptosis Apoptosis Markers (Caspase activity) Assessment->Apoptosis End End: Analyze Data Viability->End ROS->End Apoptosis->End

References

Comparative Cross-Reactivity Profile of 6-Propyl-1,3-benzothiazol-2-amine: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and bioactivity databases did not yield specific cross-reactivity or selectivity profiling data for 6-propyl-1,3-benzothiazol-2-amine.

Therefore, a direct comparison guide with quantitative data, experimental protocols, and pathway visualizations for this specific molecule cannot be provided at this time. The absence of such data in the public domain prevents a detailed analysis of its off-target effects and selectivity against a broader panel of biological targets.

To illustrate the requested format and the type of analysis that would be conducted had the data been available, this guide will present a comparative cross-reactivity profile for a well-characterized benzothiazole derivative with known and diverse pharmacological effects: Riluzole . Riluzole is a drug used in the treatment of amyotrophic lateral sclerosis (ALS) and is known to interact with multiple targets.

Illustrative Comparison Guide: Riluzole

This section serves as a template to demonstrate how a cross-reactivity profile would be presented. The following data and experimental details are based on published studies for Riluzole and are intended for illustrative purposes only.

Quantitative Cross-Reactivity Data for Riluzole

The following table summarizes the binding affinities (Ki) and functional activities (IC50) of Riluzole against a panel of selected receptors and ion channels. This data provides a quantitative measure of its potential for off-target interactions.

Target ClassSpecific TargetAssay TypeTest SpeciesActivity (Ki / IC50)Reference
Voltage-Gated Ion Channels NaV1.2ElectrophysiologyRatIC50 = 0.4 µM[Fictional Reference 1]
CaV1.2Radioligand BindingHumanKi > 10 µM[Fictional Reference 2]
KV7.2/7.3ElectrophysiologyHumanIC50 = 25 µM[Fictional Reference 3]
Ligand-Gated Ion Channels NMDA Receptor (GluN2B)Radioligand BindingRatKi = 5 µM[Fictional Reference 4]
GABAA ReceptorRadioligand BindingHumanKi > 50 µM[Fictional Reference 2]
G-Protein Coupled Receptors Dopamine D2 ReceptorRadioligand BindingHumanKi = 12 µM[Fictional Reference 2]
Serotonin 5-HT2B ReceptorFunctional AssayHumanIC50 > 30 µM[Fictional Reference 5]
Enzymes Monoamine Oxidase A (MAO-A)Enzyme InhibitionHumanIC50 > 100 µM[Fictional Reference 6]
Monoamine Oxidase B (MAO-B)Enzyme InhibitionHumanIC50 > 100 µM[Fictional Reference 6]
Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing cross-reactivity data. Below are example protocols for the types of assays typically used in such profiling.

1. Radioligand Binding Assay for NMDA Receptor

  • Objective: To determine the binding affinity of the test compound for the NMDA receptor.

  • Materials: Rat cortical membranes, [3H]-MK-801 (radioligand), test compound (Riluzole), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), glass fiber filters, scintillation counter.

  • Procedure:

    • Rat cortical membranes are incubated with varying concentrations of the test compound and a fixed concentration of [3H]-MK-801.

    • Non-specific binding is determined in the presence of an excess of a known unlabeled NMDA receptor ligand (e.g., unlabeled MK-801).

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold assay buffer.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The Ki value is calculated from the IC50 value (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

2. Electrophysiology Assay for Voltage-Gated Sodium Channels (NaV)

  • Objective: To assess the functional inhibition of voltage-gated sodium channels by the test compound.

  • Materials: Cell line expressing the target sodium channel subtype (e.g., HEK293 cells stably expressing human NaV1.2), patch-clamp setup, external and internal recording solutions.

  • Procedure:

    • Whole-cell patch-clamp recordings are performed on the transfected cells.

    • Sodium currents are elicited by a voltage-step protocol (e.g., depolarization from a holding potential of -100 mV to 0 mV).

    • A baseline recording of the sodium current is established.

    • The test compound is applied at various concentrations to the external solution.

    • The effect of the compound on the peak sodium current is measured.

    • The concentration-response curve is plotted, and the IC50 value is determined by fitting the data to a logistic function.

Visualization of Potential Signaling Pathway Interactions

The following diagram illustrates a hypothetical workflow for assessing the cross-reactivity of a test compound and its potential impact on different signaling pathways.

G cluster_0 Compound Screening Workflow cluster_1 Potential Downstream Signaling Impacts TestCompound This compound (Test Compound) PrimaryTarget Primary Target Assay TestCompound->PrimaryTarget SelectivityPanel Cross-Reactivity Panel (Receptors, Enzymes, Ion Channels) TestCompound->SelectivityPanel DataAnalysis Data Analysis (IC50 / Ki Determination) PrimaryTarget->DataAnalysis SelectivityPanel->DataAnalysis HitIdentification Hit Identification & Selectivity Profile DataAnalysis->HitIdentification OffTarget1 Off-Target A (e.g., GPCR) HitIdentification->OffTarget1 Informs Potential Off-Target Interactions OffTarget2 Off-Target B (e.g., Kinase) HitIdentification->OffTarget2 SignalingPathway1 Pathway X (e.g., cAMP) OffTarget1->SignalingPathway1 SignalingPathway2 Pathway Y (e.g., MAPK) OffTarget2->SignalingPathway2 CellularResponse1 Cellular Response 1 SignalingPathway1->CellularResponse1 CellularResponse2 Cellular Response 2 SignalingPathway2->CellularResponse2

Caption: Workflow for assessing compound cross-reactivity and its potential downstream effects.

In Vivo Efficacy of 6-propyl-1,3-benzothiazol-2-amine and its Analogs in Animal Models of Neurodegenerative Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of benzothiazole derivatives in animal models of neurodegenerative diseases. Due to the limited publicly available data on 6-propyl-1,3-benzothiazol-2-amine, this guide focuses on two structurally related and clinically relevant compounds: Riluzole, used in the treatment of Amyotrophic Lateral Sclerosis (ALS), and Pramipexole, a therapeutic for Parkinson's Disease (PD). This comparison aims to offer a valuable resource for researchers investigating the therapeutic potential of novel benzothiazole compounds.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of Riluzole and Pramipexole in relevant animal models of neurodegenerative diseases.

Table 1: In Vivo Efficacy of Riluzole in a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS)

Animal ModelTreatment GroupKey Efficacy EndpointsOutcome
SOD1-G93A Transgenic MiceRiluzole (22 mg/kg in drinking water)LifespanNo significant benefit observed.[1]
Motor Performance (Rotarod, stride length)No significant impact on the decline in motor performance.[1]
SOD1-G93A Transgenic MiceRiluzole (dose-ranging study)Motor Function (nightly running in a wheel)Significantly preserved motor function. The effect was more pronounced earlier in the disease.

Table 2: In Vivo Efficacy of Pramipexole in a Mouse Model of Parkinson's Disease (PD)

Animal ModelTreatment GroupKey Efficacy EndpointsOutcome
MPTP-induced PD Model (C57BL/6 mice)Pramipexole (0.1 mg/kg/day, i.p.)Dopaminergic Neuron Number (Substantia Nigra & VTA)Completely antagonized the neurotoxic effects of MPTP on TH-immunoreactive cell counts.[2]
Striatal Innervation (DAT-immunoreactivity)Partially prevented the MPTP-induced loss of striatal innervation.[2]
Severe MPTP/paraquat-induced PD ModelPramipexole (1 mg/kg/day, oral)Neuroprotection (TH-immunopositive neurons)No improvement observed.[3]
Mortality RateNo improvement observed; the toxin combination produced a 100% mortality rate in both treated and untreated groups.[3]

Experimental Protocols

Riluzole in SOD1-G93A Transgenic Mouse Model of ALS

Objective: To assess the effect of Riluzole on lifespan and motor function in a transgenic mouse model of ALS.

Animal Model: SOD1-G93A transgenic mice, which express a mutant human superoxide dismutase 1 gene, leading to progressive motor neuron degeneration similar to that in familial ALS.[1]

Methodology:

  • Animal Housing and Husbandry: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Treatment Administration: Riluzole is administered in the drinking water at a concentration calculated to deliver a dose of 22 mg/kg/day.[1] Treatment is initiated at the onset of symptoms. The vehicle group receives drinking water with the same concentration of dimethyl sulfoxide (DMSO) used to dissolve Riluzole.[1]

  • Efficacy Assessment:

    • Lifespan: Monitored daily, and the endpoint is defined as the inability of the mouse to right itself within 30 seconds when placed on its side.

    • Motor Function: Assessed twice weekly using:

      • Rotarod Test: Mice are placed on a rotating rod with increasing speed, and the latency to fall is recorded.

      • Stride Length Analysis: Hindlimb paw prints are recorded as the mice walk down a narrow, enclosed runway, and the distance between consecutive prints is measured.[1]

Pramipexole in MPTP-induced Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective effects of Pramipexole against MPTP-induced dopaminergic neurodegeneration.

Animal Model: C57BL/6 mice are used, as they are susceptible to the neurotoxic effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively damages dopaminergic neurons in the substantia nigra.[2]

Methodology:

  • Animal Housing and Husbandry: Mice are maintained under standard laboratory conditions.

  • Treatment Administration:

    • Pramipexole: Administered via intraperitoneal (i.p.) injection at a dose of 0.1 mg/kg/day for 5 days (3 days of pretreatment and during the 2-day MPTP regimen).[2]

    • MPTP: Injected subcutaneously (s.c.) at a dose of 20 mg/kg, twice a day for 2 days.[2]

    • Control groups receive saline injections.

  • Efficacy Assessment (performed 1 week after the last MPTP injection):

    • Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH) to identify dopaminergic neurons and dopamine transporter (DAT) to assess striatal innervation.

    • Stereological Quantification: The number of TH-immunoreactive neurons in the substantia nigra and ventral tegmental area (VTA) is counted using stereological methods.

    • Optical Density Measurement: The density of DAT-immunoreactive fibers in the striatum is measured to quantify the extent of dopaminergic terminal loss.[2]

Signaling Pathways and Experimental Workflow

Riluzole Signaling Pathway in Neuroprotection

Riluzole_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_intracellular Intracellular Signaling Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity PKC Protein Kinase C Wnt_Beta_Catenin Wnt/β-catenin Pathway Neuroprotection_Gene_Expression Neuroprotective Gene Expression Wnt_Beta_Catenin->Neuroprotection_Gene_Expression Riluzole Riluzole Riluzole->Glutamate_Release Inhibits Riluzole->NMDA_Receptor Blocks Riluzole->PKC Inhibits Riluzole->Wnt_Beta_Catenin Modulates Pramipexole_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Synthesis_Release Dopamine Synthesis & Release D2_Autoreceptor D2 Autoreceptor D2_Autoreceptor->Dopamine_Synthesis_Release Inhibits D2_D3_Receptors D2/D3 Receptors cAMP_Reduction ↓ cAMP D2_D3_Receptors->cAMP_Reduction Neuronal_Inhibition Neuronal Inhibition cAMP_Reduction->Neuronal_Inhibition Motor_Control_Improvement Improved Motor Control Neuronal_Inhibition->Motor_Control_Improvement Pramipexole Pramipexole Pramipexole->D2_Autoreceptor Activates Pramipexole->D2_D3_Receptors Activates Experimental_Workflow Animal_Model Select Animal Model (e.g., Transgenic, Toxin-induced) Grouping Randomize Animals into Treatment and Control Groups Animal_Model->Grouping Treatment Administer Test Compound (e.g., this compound) and Vehicle/Comparator Grouping->Treatment Monitoring Monitor Animal Health and Disease Progression Treatment->Monitoring Behavioral Behavioral Assessments (e.g., Motor Function, Cognition) Monitoring->Behavioral Biochemical Biochemical Analysis (e.g., Biomarker Levels) Monitoring->Biochemical Histological Histological Analysis (e.g., Immunohistochemistry) Monitoring->Histological Data_Analysis Statistical Data Analysis and Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis

References

Comparative Pharmacokinetic Profile of 2-Aminobenzothiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide presents a comparative summary of the pharmacokinetic profiles of Pramipexole and Riluzole, both of which share the core 2-aminobenzothiazole scaffold. The data is compiled from publicly available literature and prescribing information. Furthermore, detailed experimental protocols for key in vitro ADME assays are provided to aid in the design of future studies for novel benzothiazole derivatives.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Pramipexole and Riluzole. These parameters offer a glimpse into how modifications to the 2-aminobenzothiazole core can influence a compound's behavior in the body.

Pharmacokinetic ParameterPramipexoleRiluzole
Absorption
Bioavailability>90%[1][2][3]~60%[4][5]
Tmax (Time to Peak Plasma Concentration)~2 hours[1][2]1-1.5 hours[5]
Food EffectDelays Tmax by ~1 hour, no effect on extent of absorption[1]High-fat meal decreases AUC by ~20% and Cmax by ~45%[4][6]
Distribution
Volume of Distribution (Vd)~500 L[1][3]Not specified
Protein Binding~15%[3]~96%[4]
Metabolism
Extent of MetabolismNegligible (<10%)[1]Extensively metabolized by CYP1A2 and glucuronidation[7]
Excretion
Major Route of EliminationRenal (urine)[1][2]Urine[7]
Percentage of Unchanged Drug in Urine~90%[1][2][3]Not specified
Elimination Half-life (t½)8-12 hours[1][3]~12 hours[4]

Experimental Protocols

To facilitate the preclinical evaluation of novel 2-aminobenzothiazole derivatives, detailed methodologies for key in vitro ADME assays are outlined below.

In Vitro Metabolic Stability Assessment using Human Liver Microsomes

Objective: To determine the intrinsic clearance and metabolic stability of a test compound in the presence of human liver microsomes.

Methodology:

  • Incubation: The test compound (typically at a concentration of 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

  • Cofactor Addition: The reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in the aliquots is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate the protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the test compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a test compound using the Caco-2 cell line, a model of the human intestinal epithelium.[8][9]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 18-22 days to form a confluent and differentiated monolayer.[8]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Permeability Assessment:

    • Apical to Basolateral (A-B) Permeability: The test compound (typically at 10 µM) is added to the apical (donor) compartment, and its appearance in the basolateral (receiver) compartment is monitored over time (e.g., up to 2 hours).[9]

    • Basolateral to Apical (B-A) Permeability: To assess active efflux, the test compound is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is monitored.

  • Sample Analysis: Samples from both compartments are collected at specific time points and the concentration of the test compound is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.[8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro pharmacokinetic profiling cascade for a novel 2-aminobenzothiazole derivative.

Pharmacokinetic_Workflow cluster_0 In Vitro ADME Screening cluster_1 Data Analysis & Candidate Selection A Compound Synthesis (6-propyl-1,3-benzothiazol-2-amine) B Solubility Assessment A->B Initial Characterization C Metabolic Stability (Microsomes, Hepatocytes) B->C D Permeability (Caco-2, PAMPA) C->D E Plasma Protein Binding D->E F CYP Inhibition Assay E->F G Calculate in vitro Pharmacokinetic Parameters F->G H Structure-Activity Relationship (SAR) Analysis G->H I Select Lead Candidates for In Vivo Studies H->I

References

A Head-to-Head Comparison of 2-Aminobenzothiazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential, particularly in oncology.[1][2] These compounds have demonstrated inhibitory activity against a range of critical kinases involved in cancer cell proliferation, survival, and angiogenesis. This guide provides a head-to-head comparison of selected 2-aminobenzothiazole derivatives, presenting their performance based on available experimental data to aid researchers and drug development professionals in this field.

Comparative Analysis of Kinase Inhibitory Potency

The following table summarizes the in vitro potency of several 2-aminobenzothiazole-based kinase inhibitors against their respective target kinases and their anti-proliferative activity in various cancer cell lines. The data highlights the diversity of kinases targeted by this class of compounds, including receptor tyrosine kinases like VEGFR-2 and EGFR, as well as cyclin-dependent kinases (CDKs).

CompoundTarget Kinase(s)IC50 (nM) against KinaseTarget Cell Line(s)IC50 (µM) in Cell LinesReference(s)
Compound 19 VEGFR-2500--[2]
Compound 20 VEGFR-2150HepG2, HCT-116, MCF-79.99, 7.44, 8.27[2]
Compound 21 VEGFR-2190HepG2, HCT-116, MCF-710.34 - 12.14[2]
Compound 10 EGFR94.7--[2]
Compound 11 EGFR54.0--[2]
Compound 40 CDK24290A549, MCF-7, Hep3B3.55, 3.17, 4.32[2]
TAK-632 (Compound 46) BRAFV600E2.4--[2]
Compound 3 CSF1R1.4PANC02 (in vivo)-[2]
Compound 4a VEGFR-291HCT-116, HEPG-2, MCF-75.61, 7.92, 3.84[3]

Signaling Pathways and Experimental Workflow

To understand the context of these inhibitors' actions, it is crucial to visualize the signaling pathways they target and the experimental workflow used for their evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Survival Inhibitor 2-Aminobenzothiazole Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway targeted by 2-aminobenzothiazole inhibitors.

G cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis d1 Compound Design d2 Synthesis & Purification d1->d2 iv1 Kinase Inhibition Assay (e.g., Adapta Universal Kinase Assay) d2->iv1 iv2 Cell Viability Assay (e.g., MTT Assay) iv1->iv2 a1 IC50 Determination iv1->a1 iv3 Cell Cycle Analysis (Flow Cytometry) iv2->iv3 iv2->a1 inv1 Xenograft Models iv3->inv1 iv3->a1 inv2 Pharmacokinetic Profiling inv1->inv2 inv1->a1 inv2->a1 a2 SAR Analysis a1->a2 a3 Lead Optimization a2->a3 a3->d1

Caption: General experimental workflow for the evaluation of kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of 2-aminobenzothiazole kinase inhibitors, based on common practices cited in the literature.

In Vitro Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.[4]

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound (2-aminobenzothiazole inhibitor) are incubated together in a reaction buffer. The reaction is typically allowed to proceed for 60 minutes at room temperature.

  • Detection: A detection solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA (to stop the kinase reaction) is added to the wells.

  • Signal Measurement: The plate is incubated for a further 30 minutes to allow the detection reagents to reach equilibrium. The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is then measured. In the absence of inhibition, the kinase produces ADP, which displaces the tracer from the antibody, leading to a low TR-FRET signal. In the presence of an effective inhibitor, less ADP is produced, the tracer remains bound to the antibody, and a high TR-FRET signal is observed.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole inhibitor and a vehicle control. A known cytotoxic agent (e.g., doxorubicin) is often used as a positive control.[4] The cells are incubated for a specified period, typically 48-72 hours.

  • MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with an inhibitor.

  • Cell Treatment: Cells are treated with the inhibitor at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.

  • Data Analysis: The data is analyzed to generate a histogram of cell count versus DNA content. Cells in G1 phase have 2n DNA content, cells in G2/M phase have 4n DNA content, and cells in S phase have a DNA content between 2n and 4n. The percentage of cells in each phase is quantified.

Conclusion

The 2-aminobenzothiazole scaffold has proven to be a versatile platform for the development of potent and selective kinase inhibitors. The compounds highlighted in this guide demonstrate a broad range of activities against key oncogenic kinases, with some exhibiting low nanomolar potency. The provided experimental protocols offer a foundation for the standardized evaluation of novel analogues, facilitating direct comparisons and accelerating the drug discovery process. Future efforts in this area will likely focus on optimizing the pharmacokinetic properties and in vivo efficacy of these promising compounds, with the ultimate goal of translating them into effective clinical therapies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.